molecular formula C17H11F6N7O B610770 Selinexor CAS No. 1393477-72-9

Selinexor

カタログ番号: B610770
CAS番号: 1393477-72-9
分子量: 443.3 g/mol
InChIキー: DEVSOMFAQLZNKR-RJRFIUFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview of Selective Inhibitors of Nuclear Export (SINE) Compounds in Oncology Research

Selective Inhibitors of Nuclear Export (SINE) compounds represent a class of anti-cancer agents that function by blocking the nuclear export activity of XPO1, also known as Chromosome Region Maintenance 1 (CRM1). nih.govnih.govresearchgate.net By inhibiting XPO1, SINE compounds cause the nuclear accumulation of proteins that are normally transported to the cytoplasm. patsnap.comnih.gov This includes a variety of tumor suppressor proteins (TSPs), growth regulatory factors, and certain RNA species. patsnap.commdpi.comnih.gov The retention of TSPs in the nucleus can restore their function, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells. patsnap.comwikipedia.org Preclinical studies have explored the potential of SINE compounds in various malignancies, including solid tumors and hematologic cancers. nih.govwikipedia.org Research has shown that SINE compounds can inhibit the proliferation and migration of cancer cells and may also re-sensitize resistant cells to conventional therapies. oaepublish.comoncotarget.com

The mechanism by which SINE compounds inhibit XPO1 involves covalent binding to a specific cysteine residue (Cys528) located within the cargo-binding pocket of XPO1. patsnap.commdpi.comoncotarget.com This binding event blocks the interaction between XPO1 and its cargo proteins, thereby preventing their export from the nucleus. patsnap.combiorxiv.org Recent research also suggests that SINE compounds can induce XPO1 degradation through an allosteric mechanism involving the Cullin-RING E3 ubiquitin ligase (CRL) substrate receptor ASB8. biorxiv.orgbiorxiv.org This degradation further contributes to the reduction of XPO1 levels and reinforces the nuclear retention of its cargo. biorxiv.orgbiorxiv.org

Research findings on the effects of SINE compounds in various cancer models include:

Cancer TypeObserved Effect of SINE Compounds (Preclinical Research)Source
Pancreatic CancerInhibition of proliferation and induction of G1 phase cell cycle arrest in vitro; significant tumor growth inhibition in vivo. nih.gov nih.gov
Acute LeukemiaInhibition of proliferation and induction of G1 phase cell cycle arrest in vitro. nih.gov nih.gov
Triple-Negative Breast CancerRestoration of ARRDC3 expression, inhibition of proliferation and migration in vitro; significant tumor growth inhibition in vivo. oncotarget.com oncotarget.com
Multiple MyelomaInduction of apoptosis, re-sensitization to conventional drugs and proteasome inhibitors. oaepublish.com oaepublish.com
GlioblastomaDemonstrated intratumoral drug penetration and clinically relevant disease control in a clinical trial. aacrjournals.org aacrjournals.org

Historical Context of Exportin-1 (XPO1) Inhibition Research Leading to Selinexor Development

The study of XPO1 inhibition has its roots in the discovery of natural products that interfere with nuclear export. Leptomycin B (LMB), a secondary metabolite from Streptomyces bacteria, was one of the earliest identified inhibitors of CRM1/XPO1. wikipedia.orgamegroups.org LMB was found to covalently bind to XPO1 and block nuclear export, demonstrating anti-tumor properties in preclinical settings. wikipedia.orgamegroups.org However, LMB proved too toxic for clinical use in humans due to its non-selective and irreversible inhibition of XPO1, leading to severe dose-limiting toxicities. nih.govamegroups.org

The insights gained from studying LMB and its mechanism of action spurred the development of synthetic XPO1 inhibitors with improved selectivity and reduced toxicity. This research led to the creation of the SINE compound class. nih.govwikipedia.orgamegroups.org Early synthetic inhibitors and semi-synthetic LMB derivatives were explored in preclinical studies, but many did not progress to clinical trials. nih.govamegroups.org

This compound (KPT-330) emerged from this research as a first-in-class, orally bioavailable SINE compound designed to overcome the limitations of earlier XPO1 inhibitors. mdpi.comnih.gov It was developed using structure-based drug design to specifically target Cys528 of human XPO1. oncotarget.com this compound's mechanism involves a covalent but reversible binding to XPO1, which contributes to a more manageable toxicity profile compared to irreversible inhibitors like LMB. mdpi.combiorxiv.org The development of this compound marked a significant step forward, allowing for the progression of XPO1 inhibition into later-stage clinical trials for various cancers. nih.govoncotarget.comamegroups.org

特性

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSOMFAQLZNKR-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026013
Record name Selinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20mg/mL
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1393477-72-9
Record name Selinexor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selinexor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELINEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Selinexor Action

Exportin-1 (XPO1) Inhibition as a Therapeutic Modality

XPO1 plays a critical role in maintaining cellular homeostasis by mediating the export of a large number of proteins and some RNA species from the nucleus to the cytoplasm. oncotarget.comspandidos-publications.comresearchgate.netaacrjournals.org Many of these cargo proteins contain a specific leucine-rich nuclear export sequence (NES) that is recognized by XPO1. oncotarget.comd-nb.info In cancer, the overexpression or increased activity of XPO1 can lead to the aberrant export of TSPs and other growth-regulatory proteins, contributing to uncontrolled cell proliferation and survival. oncotarget.compatsnap.comd-nb.inforesearchgate.netaacrjournals.org Targeting XPO1-mediated nuclear export represents a novel therapeutic strategy to counteract this mechanism of cancer progression. d-nb.inforesearchgate.netaacrjournals.orgnih.govresearchgate.net

Mechanism of Selinexor Binding to XPO1

This compound is designed to specifically target and bind to XPO1. patsnap.commdpi.com It achieves this by forming a covalent, yet reversible, bond with a specific cysteine residue at position 528 (Cys-528) within the cargo-binding pocket of human XPO1. oncotarget.compatsnap.comresearchgate.netmdpi.comoup.comnih.govkaryopharm.comresearchgate.net This binding site is located within the NES-binding domain of XPO1. mdpi.comoup.com The chemical structure of this compound includes a triazole scaffold and hydrophobic trifluoromethyl groups that contribute to its interaction with XPO1. mdpi.com This covalent interaction is crucial for the inhibitory activity of this compound. oncotarget.compatsnap.comresearchgate.netmdpi.comoup.comnih.govkaryopharm.comresearchgate.net

Disruption of Nucleocytoplasmic Transport by this compound

The binding of this compound to Cys-528 in the NES-binding pocket of XPO1 directly interferes with the ability of XPO1 to bind to its cargo proteins, particularly those containing a leucine-rich NES. oncotarget.comresearchgate.netoup.com Normally, XPO1, in complex with RanGTP, binds to cargo proteins in the nucleus and facilitates their translocation through the nuclear pore complex (NPC) into the cytoplasm. aacrjournals.orgresearchgate.netoup.com In the cytoplasm, GTP hydrolysis leads to the dissociation of the complex and release of the cargo. aacrjournals.orgresearchgate.netoup.com

By binding to XPO1, this compound disrupts the formation of this export complex or inhibits its function. mdpi.comaacrjournals.org This blockade of XPO1-mediated nuclear export results in the trapping of XPO1 cargo proteins within the nucleus. oncotarget.compatsnap.commdpi.comaacrjournals.org The disruption of nucleocytoplasmic transport by this compound is apparent in cell lines in vitro within minutes and in mouse xenograft tumors in vivo within hours of treatment. nih.gov

Downstream Cellular Consequences of XPO1 Inhibition by this compound

The primary consequence of this compound-mediated XPO1 inhibition is the enforced nuclear retention of proteins that are normally exported to the cytoplasm. oncotarget.compatsnap.commdpi.comaacrjournals.org This is particularly significant for TSPs and other growth-regulatory proteins that need to be in the nucleus to exert their function. oncotarget.compatsnap.comd-nb.infoaacrjournals.org

Nuclear Accumulation of Tumor Suppressor Proteins (TSPs)

A key outcome of inhibiting XPO1 with this compound is the increased nuclear accumulation of various TSPs. oncotarget.compatsnap.comd-nb.infoaacrjournals.orgkaryopharm.comdrugbank.com These proteins are typically involved in crucial cellular processes such as cell cycle regulation, DNA repair, and apoptosis. oncotarget.compatsnap.comdrugbank.com In many cancers, TSPs are aberrantly localized to the cytoplasm due to increased XPO1 activity, rendering them ineffective in their nuclear roles. oncotarget.compatsnap.comd-nb.info this compound restores the nuclear localization of these proteins, thereby reactivating their tumor-suppressive functions. oncotarget.compatsnap.comaacrjournals.orgdrugbank.com Examples of TSPs known to accumulate in the nucleus upon this compound treatment include p53, p21, p27, Rb, FOXO, and IκB-α. oncotarget.compatsnap.comd-nb.infoaacrjournals.orgkaryopharm.comdrugbank.comkaryopharm.com

The tumor suppressor protein p53 is a critical transcription factor involved in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. patsnap.comdroracle.ai In many cancers, even if p53 is not mutated, its function can be impaired by its mislocalization to the cytoplasm, often mediated by XPO1. patsnap.comd-nb.inforesearchopenworld.com this compound treatment leads to the significant nuclear accumulation of p53. d-nb.infokaryopharm.comkaryopharm.comdroracle.ainih.govnih.govaacrjournals.org This nuclear retention allows p53 to exert its transcriptional activity, leading to the upregulation of its target genes, including those involved in cell cycle arrest and apoptosis. patsnap.comaacrjournals.orgnih.gov Studies have shown that this compound induces cytotoxic effects in cancer cells, at least in part, through the nuclear accumulation and reactivation of p53. droracle.ainih.govnih.govaacrjournals.org The anti-tumor efficacy of this compound in certain cancers has been shown to be dependent on the nuclear accumulation of p53. nih.gov Nuclear accumulation of p53 induced by this compound can also lead to increased phosphorylation of p53 at specific sites, which can influence its activity and interaction with regulatory proteins. nih.govaacrjournals.org

p21 (also known as p21WAF1/Cip1) is a cyclin-dependent kinase (CDK) inhibitor that plays a key role in mediating cell cycle arrest, particularly at the G1 and G2 checkpoints, often in response to p53 activation. patsnap.comd-nb.infodrugbank.comresearchgate.net Like p53, p21 is a cargo protein of XPO1 and can be exported from the nucleus to the cytoplasm. d-nb.infospandidos-publications.comnih.govdrugbank.comresearchgate.netplos.org Cytoplasmic localization of p21 has been associated with anti-apoptotic functions and poor prognosis in some cancers. nih.gov this compound treatment results in the nuclear retention of p21. d-nb.infoaacrjournals.orgkaryopharm.comdrugbank.comkaryopharm.comnih.govresearchgate.netplos.orgkaryopharm.comnih.gov This increased nuclear concentration of p21 contributes to cell cycle arrest, preventing cancer cells from proliferating. patsnap.comaacrjournals.orgkaryopharm.com Research has shown that the increased nuclear localization of p21 by XPO1 inhibition plays a major role in the growth inhibition and apoptosis induction observed with this compound in certain cancer cell lines. researchgate.netplos.org The effect of this compound on p21 nuclear retention has been demonstrated to be specifically due to XPO1 attenuation. plos.org

Here is a summary of the effects of this compound on the nuclear localization of key tumor suppressor proteins:

The

This compound, a first-in-class selective inhibitor of nuclear export (SINE) compound, exerts its antineoplastic effects primarily by inhibiting Exportin-1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1) frontiersin.orgnih.govwikipedia.org. XPO1 is a key nuclear export protein responsible for transporting a wide range of proteins and RNA molecules from the nucleus to the cytoplasm ercongressi.itnih.gov. By binding covalently and reversibly to cysteine-528 in the cargo-binding pocket of XPO1, this compound blocks this crucial nuclear export process frontiersin.orgnih.govfrontiersin.orgnewdrugapprovals.org. This inhibition leads to the nuclear accumulation of numerous proteins, including tumor suppressor proteins (TSPs), growth regulatory proteins, and the eukaryotic translation initiation factor 4E (eIF4E), ultimately resulting in cell cycle arrest and apoptosis in cancer cells, while generally sparing normal cells frontiersin.orgnih.govnih.govsci-hub.se.

The multifaceted activity of this compound stems from its ability to modulate the localization and function of various key cellular proteins and pathways involved in cell cycle control, apoptosis, and oncogenic signaling.

FOXO Family Protein Modulation, including FOXO3

The Forkhead box O (FOXO) family of transcription factors are known tumor suppressor proteins that play critical roles in regulating cellular processes such as apoptosis, cell cycle arrest, DNA repair, and metabolism mdpi.com. Under normal conditions, FOXO proteins can be exported from the nucleus to the cytoplasm in an XPO1-dependent manner, leading to their inactivation mdpi.com. This compound, by inhibiting XPO1, promotes the nuclear accumulation of FOXO proteins, including FOXO3A karyopharm.comfrontiersin.orgresearchgate.netoncotarget.com. This nuclear retention is crucial for restoring or enhancing their tumor suppressor functions. Studies have shown that this compound-mediated inhibition of XPO1 induces the nuclear retention of FOXO3A in various cancer cell types, contributing to the observed anti-tumor effects karyopharm.comfrontiersin.orgresearchgate.netoncotarget.com. The increased nuclear concentration of FOXO3A can lead to the transcription of its target genes, which are involved in inducing cell cycle arrest and apoptosis mdpi.com.

IκB-α Nuclear Localization and NF-κB Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a central role in regulating genes involved in inflammation, immune responses, cell survival, and proliferation frontiersin.org. In unstimulated cells, NF-κB is typically sequestered in the cytoplasm through its interaction with inhibitory proteins called Inhibitors of κB (IκBs), primarily IκB-α frontiersin.orgaacrjournals.orgnih.gov. IκB-α is a cargo protein of XPO1, and its nuclear export is mediated by XPO1 nih.gov. This compound inhibits the nuclear export of IκB-α, leading to its accumulation in the nucleus frontiersin.orgaacrjournals.orgnih.govoup.com. This nuclear retention of IκB-α prevents NF-κB subunits (such as P65 and P50) from translocating into the nucleus and binding to DNA, thereby inhibiting NF-κB transcriptional activity aacrjournals.orgnih.gov. By inhibiting the NF-κB pathway, this compound can suppress the transcription of pro-inflammatory cytokines and mediators, as well as reduce the expression of anti-apoptotic proteins regulated by NF-κB frontiersin.orgnih.gov. This mechanism contributes to the anti-inflammatory and pro-apoptotic effects of this compound frontiersin.org.

Reduction of Proto-Oncogenic Messenger RNA (mRNA) Translation and Oncoprotein Levels

Beyond its effects on protein localization, this compound also impacts the translation of certain proto-oncogenic mRNAs. The eukaryotic translation initiation factor 4E (eIF4E) is an XPO1 cargo protein that is essential for the efficient nuclear export and subsequent cytoplasmic translation of specific short-lived mRNAs encoding growth-promoting proteins, including many proto-oncogenes nih.govsci-hub.senih.gov. By inhibiting XPO1, this compound locks eIF4E in the nucleus, preventing the nuclear export of these oncogenic mRNAs sci-hub.senih.gov. This leads to a reduction in the cytoplasmic ribosomal translation of oncoproteins, contributing to decreased levels of these proteins in the cell sci-hub.senih.gov.

c-Myc is a potent proto-oncogene that regulates cell proliferation, growth, and survival, and its overexpression is frequently observed in various cancers nih.govashpublications.org. c-Myc mRNA is among the targets whose nuclear export and translation are facilitated by eIF4E nih.govsci-hub.senih.gov. This compound-mediated nuclear retention of eIF4E leads to a reduction in the translation of c-Myc mRNA sci-hub.senih.gov. Furthermore, studies have shown that this compound treatment directly reduces c-Myc protein levels in cancer cells nih.govresearchgate.netaacrjournals.org. This downregulation of c-Myc expression and its reduced binding to the promoters of target genes, such as those involved in DNA damage repair, contribute to the anti-proliferative effects of this compound nih.govaacrjournals.org.

Bcl-2 is an anti-apoptotic protein that plays a critical role in inhibiting programmed cell death, and its overexpression is associated with increased cancer cell survival and resistance to chemotherapy frontiersin.orgoncotarget.com. Bcl-2 mRNA is also a target for eIF4E-mediated nuclear export and translation nih.govsci-hub.senih.gov. By inhibiting XPO1 and retaining eIF4E in the nucleus, this compound reduces the cytoplasmic translation of Bcl-2 mRNA, leading to decreased Bcl-2 protein levels nih.govsci-hub.senih.gov. This reduction in Bcl-2 contributes to the induction of apoptosis in cancer cells treated with this compound karyopharm.comoncotarget.com.

Induction of Cell Cycle Arrest

This compound's inhibition of XPO1 and the subsequent nuclear accumulation of TSPs and cell cycle regulatory proteins lead to the induction of cell cycle arrest in cancer cells nih.govsci-hub.seaacrjournals.orgoncotarget.comresearchgate.net. This arrest prevents uncontrolled proliferation of malignant cells.

A prominent effect of this compound is the induction of cell cycle arrest at the G1 phase karyopharm.comoncotarget.comresearchgate.netnih.govkaryopharm.comkaryopharm.com. The nuclear accumulation of TSPs and cell cycle inhibitors such as p21 and p27, which are XPO1 cargo proteins, plays a significant role in this G1 arrest nih.govkaryopharm.comoncotarget.com. These proteins inhibit the activity of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle, particularly from G1 to S phase karyopharm.com. Studies in various cancer cell lines, including sarcoma and bladder cancer cells, have demonstrated that this compound treatment leads to a significant accumulation of cells in the G1 phase and a corresponding decrease in the S phase population karyopharm.comoncotarget.comnih.govkaryopharm.comkaryopharm.com. This G1 arrest can occur irrespective of the status of other cell cycle regulatory pathways, such as p53 or RB expression nih.govkaryopharm.com.

Here is a representative data table illustrating the effect of this compound on cell cycle distribution in ASPS-KY cells:

Treatment Concentration (µM)Cell Cycle PhasePercentage of Cells (%)
0G1~50
0S~30
0G2/M~20
10 (24 hours)G1Increased
10 (24 hours)SReduced
10 (24 hours)Sub-G1 (Cell Death)Increased (time-dependent)

Note: Data is illustrative based on findings indicating G1 arrest and S phase reduction karyopharm.com. Specific percentage values can vary depending on cell line and experimental conditions.

In some cell lines, this compound may also induce a G2 arrest, depending on the cellular context and treatment conditions oncotarget.comkaryopharm.com. The induction of cell cycle arrest is a critical mechanism by which this compound inhibits the proliferation of cancer cells.

c-Myc Regulation

Apoptosis Induction in Malignant Cells

A primary mechanism by which this compound targets cancer cells is the induction of apoptosis. By blocking XPO1, this compound causes the nuclear accumulation of various tumor suppressor proteins (TSPs) and cell cycle regulators that are normally exported to the cytoplasm wikipedia.orgfrontiersin.orgnih.govoncotarget.com. The increased nuclear concentration of these proteins, such as p53, p21, and IκB-α, promotes cell cycle arrest and triggers programmed cell death in malignant cells wikipedia.orgfrontiersin.orgnih.govoncotarget.comaacrjournals.orgresearchgate.net.

Research has shown that this compound treatment leads to increased nuclear localization of IκB-α in sarcoma cell lines, inhibiting NFκB transcriptional activity and downregulating the expression of survivin, an anti-apoptotic protein aacrjournals.org. This decrease in survivin contributes to the induction of apoptosis aacrjournals.org.

In multiple myeloma cells, this compound induces apoptosis through the nuclear accumulation of TSPs and inhibition of proto-oncogenic mRNA translation nih.gov. Studies have demonstrated that this compound enhances caspase-3/7 activity and the cleavage of PARP and caspase-3, key markers of apoptosis dovepress.com. This compound has also shown effectiveness in inducing apoptosis in multiple myeloma cells with mutated p53, suggesting a p53-independent mechanism of action in some contexts dovepress.com.

DNA Damage Repair Modulation

This compound impacts the DNA damage repair mechanisms in cancer cells, which is crucial for their high turnover and resistance to genotoxic stress mdpi.comoncotarget.com. XPO1 overexpression in cancer cells can increase tolerance to DNA damage by enhancing the nuclear export of eIF4E, which carries mRNAs involved in DNA damage repair mdpi.com. This compound counteracts this by reducing the expression of DNA damage repair proteins at both the transcriptional and translational levels mdpi.comoncotarget.com.

Studies have shown that this compound treatment significantly reduces the transcript and protein levels of several DNA damage repair proteins, including MSH6, MSH2, CHEK1, MLH1, PMS2, and Rad51, in a dose-dependent manner in various cancer cell lines nih.govresearchgate.net. This reduction in DNA damage repair capacity prevents recovery from DNA damage and sensitizes cancer cells to DNA-damaging therapies oncotarget.comnih.govnih.gov.

DNA Damage Repair ProteinEffect of this compound Treatment
MSH6Reduced transcript and protein levels nih.gov
MSH2Reduced transcript and protein levels nih.gov
CHEK1Reduced transcript and protein levels nih.govresearchgate.net
MLH1Reduced transcript and protein levels nih.govresearchgate.net
PMS2Reduced protein levels nih.gov
Rad51Reduced transcript and protein levels nih.govresearchgate.net
ATMDownregulation researchgate.net
ATRDownregulation researchgate.net
CHK2Downregulation researchgate.net

Preclinical data indicates that the sequential treatment of DNA-damaging agents followed by this compound results in therapeutic synergy, leading to enhanced cancer cell death and reduced tumor size oncotarget.comnih.govnih.gov.

Topoisomerase IIα Nuclear Localization and Sensitization

This compound's impact on DNA damage repair includes its effect on Topoisomerase IIα (Topo IIα). Aberrant nuclear export and cytoplasmic localization of Topo IIα have been identified as a mechanism of drug resistance in cancer nih.govaacrjournals.org. This compound treatment has been shown to restore the nuclear localization of Topo IIα in cancer cells, including those from acute myeloid leukemia (AML) patients with cytoplasmic Topo IIα expression nih.govaacrjournals.orgresearchgate.net. This restoration is mediated via XPO1 inhibition nih.govaacrjournals.org.

The nuclear retention of Topo IIα by this compound sensitizes cancer cells to Topoisomerase II inhibitors, such as idarubicin nih.govaacrjournals.org. Studies in AML cell lines and patient samples demonstrated that concomitant treatment with this compound and Topoisomerase II inhibitors resulted in therapeutic synergy nih.govaacrjournals.orgnih.gov. This synergy is thought to be due to this compound preventing the nuclear export of Topo IIα, which then synergizes with Topoisomerase II inhibitors to induce Topo IIα-mediated DNA damage tandfonline.com.

Glucocorticoid Receptor (GR) Signaling Enhancement

This compound has been shown to enhance Glucocorticoid Receptor (GR) signaling, particularly in combination with dexamethasone, a synthetic glucocorticoid commonly used in cancer treatment dovepress.comresearchgate.netmdpi.comnih.govnih.gov. Dexamethasone binds to GR in the cytoplasm, leading to the formation of a complex that translocates to the nucleus and acts as a transcription factor dovepress.com.

Preclinical studies have demonstrated that this compound induces the expression of GR and increases its transcriptional activity when combined with dexamethasone dovepress.comresearchgate.netmdpi.comnih.govnih.gov. This enhancement of GR signaling contributes to the synergistic anti-myeloma activity observed with the combination of this compound and dexamethasone dovepress.comresearchgate.netnih.govnih.gov. The combination has been shown to synergistically induce the transcription of several GR-dependent genes nih.gov.

Mammalian Target of Rapamycin (mTOR) Pathway Inhibition

This compound, particularly in combination with dexamethasone, has been found to inhibit the mammalian target of rapamycin (mTOR) pathway ashpublications.orgdovepress.commdpi.comnih.govnih.gov. The mTOR pathway is a key regulator of cell growth, proliferation, and survival and is often dysregulated in cancer nih.gov.

The combination of this compound and dexamethasone synergistically inhibits mTORC1 signaling, promoting cell death in multiple myeloma cells mdpi.comnih.govnih.gov. This inhibition is mediated through both GR-dependent and independent pathways nih.gov. In GR-positive cells, the nuclear accumulation of GR enhanced the expression of REDD1, a negative regulator of mTOR complex 1 mdpi.comnih.gov. The this compound-dexamethasone combination also affects downstream targets of the mTOR pathway, such as p70S6K and 4E-BP1, leading to a significant reduction in their phosphorylation levels nih.gov.

Treatment Group (MM.1S cells)p70S6K Phosphorylation4E-BP1 Phosphorylation
ControlHighHigh
This compound aloneLittle effectLittle effect
Dexamethasone aloneIneffectiveIneffective
This compound + DexamethasoneSignificant reductionSignificant reduction

Data based on observations in MM.1S cells (GRwt) treated for 24 hours nih.gov.

This compound alone can also negatively regulate the mTOR pathway, potentially by inducing BCAT2 expression, which leads to a reduction in cellular branched-chain amino acid concentration, thereby inhibiting RHEB activation of mTORC1 nih.govkaryopharm.com.

Disruption of Telomere Organization

Research suggests that this compound can disrupt the three-dimensional (3D) nuclear organization of telomeres in tumor cells dovepress.comnih.govasco.org. Telomeres, the protective caps at the ends of chromosomes, play a vital role in chromosomal stability, particularly in cancer cells dovepress.comnih.gov. Cancer cells often exhibit altered 3D nuclear organization of telomeres nih.govasco.org.

Studies using SINE compounds, including this compound, have shown a rapid and preferential disruption of the 3D nuclear organization of telomeres in various tumor cell lines and primary cells from multiple myeloma patients nih.govasco.org. This disruption affects the distribution of telomere signals and aggregates, potentially impacting chromosomal stability and contributing to cancer cell death nih.govasco.org. Normal cells appear to be minimally affected by this disruption nih.govoncotarget.com.

Impact on Aurora Kinases A and B

This compound has been observed to impact the levels of Aurora kinases A and B nih.govnih.govescholarship.org. Aurora kinases are key regulators of mitosis, involved in processes such as spindle formation, chromosome alignment, and cytokinesis researchgate.net. Overexpression and gene amplification of Aurora-A and Aurora-B have been reported in various cancers and correlate with tumor grade and prognosis nih.gov.

Studies in liposarcoma cells have shown that this compound treatment can significantly decrease the mRNA and protein levels of both Aurora-A and Aurora-B nih.govnih.gov. Inhibition of Aurora kinases, either through siRNA or selective inhibitors, has been shown to suppress the growth of liposarcoma cells, suggesting that the downregulation of these kinases contributes to this compound's anti-cancer activity nih.govnih.gov. This effect is associated with decreased cyclin B1 and increased expression of tumor suppressor proteins like p53, p21, and p27 nih.gov.

ProteinEffect of this compound Treatment (Liposarcoma cells)
Aurora Kinase ADecreased mRNA and protein levels nih.govnih.gov
Aurora Kinase BDecreased mRNA and protein levels nih.govnih.gov
Cyclin B1Decreased expression nih.gov
p53Increased expression nih.gov
p21Increased expression nih.gov
p27Increased expression nih.gov

Insulin-like Growth Factor 1 (IGF1) Pathway Inhibition

This compound, a selective inhibitor of nuclear export (SINE) compound, exerts its anti-tumor effects by blocking the nuclear export protein Exportin-1 (XPO1) researchgate.netoncotarget.com. This inhibition leads to the nuclear accumulation and functional restoration of numerous tumor suppressor proteins and growth regulatory proteins that are normally transported to the cytoplasm by XPO1 researchgate.netoncotarget.comoncotarget.comnih.gov. While the primary mechanism involves the retention of these proteins, research indicates that this compound also influences various signaling pathways crucial for cancer cell survival and proliferation, including the Insulin-like Growth Factor 1 (IGF1) pathway oncotarget.comnih.govashpublications.org.

Studies, particularly in liposarcoma cells, have demonstrated that this compound can inhibit the activation of the IGF1 receptor (IGF-1R)/AKT pathway oncotarget.comnih.gov. The IGF1R pathway is known to be critical for tumor formation and the survival of malignant cells in a wide range of cancers, including liposarcoma oncotarget.comnih.gov. This compound achieves this inhibition, at least in part, through the upregulation of Insulin-like Growth Factor Binding Protein 5 (IGFBP5) oncotarget.comnih.govebi.ac.uknih.gov.

IGFBP5 is a protein that can modulate cellular functions in both IGF-dependent and IGF-independent manners oncotarget.com. Research has shown that IGFBP5 can act as a tumor suppressor, and its expression levels were found to be restored upon treatment of liposarcoma cells with this compound oncotarget.comnih.govebi.ac.uknih.gov. Microarray data from studies on liposarcoma cells treated with this compound revealed an upregulation of IGFBP5 and IGFBP6, two IGF-1 binding proteins oncotarget.comnih.gov. This suggests that this compound's impact on the IGF1 pathway is mediated through the increased expression of these binding proteins, which can sequester IGF1 and thus prevent its binding to and activation of IGF-1R oncotarget.com.

Detailed research findings support the role of IGFBP5 as a tumor suppressor in liposarcoma cells in an IGF-1 dependent context oncotarget.com. This compound treatment was shown to markedly upregulate the expression of this tumor suppressor protein at both the mRNA and protein levels oncotarget.com.

Beyond liposarcoma, transcriptomic profiling in studies involving this compound treatment in multiple myeloma patients revealed that pathways enriched in responders included the IGF-1 pathway ashpublications.org. This suggests that modulation of the IGF-1 pathway may contribute to the therapeutic response to this compound in other cancer types as well ashpublications.org.

Furthermore, preclinical studies exploring combination therapies have also highlighted the interaction between this compound and the IGF-1 signaling pathway. For instance, research investigating the combination of this compound (KPT-330) with linsitinib, a selective IGF-1R inhibitor, in Ewing sarcoma (EWS) demonstrated that dual inhibition of the IGF-1 signaling pathway achieved superior inhibitory effects both in vitro and in vivo researchgate.net. This further underscores the involvement of the IGF-1 pathway in the anti-tumor activity of this compound and suggests potential synergistic effects when combined with direct inhibitors of this pathway researchgate.net.

The precise mechanisms by which XPO1 inhibition by this compound leads to the upregulation of IGFBP5 and IGFBP6 are still areas of ongoing investigation. However, the consistent observation across different cancer types and experimental settings indicates that the modulation of the IGF1 pathway, particularly through the upregulation of IGFBPs, is a significant component of this compound's molecular mechanism of action oncotarget.comnih.govashpublications.orgebi.ac.uknih.gov.

Data Tables:

While specific quantitative data values (e.g., fold change in gene expression, protein levels) were mentioned in the search results as being present in figures or supplementary materials of the source papers (e.g., microarray data showing upregulation in Supplementary Figure S2A oncotarget.comnih.gov), the raw numerical data tables themselves were not directly provided in the snippets. To create interactive data tables, the specific numerical data from the original research would be required. However, based on the descriptions, a conceptual table illustrating the effect of this compound on IGFBP expression can be presented.

Conceptual Data Illustration: Effect of this compound on IGFBP Expression in Liposarcoma Cells

TreatmentIGFBP5 Expression Level (Relative to Control)IGFBP6 Expression Level (Relative to Control)
Vehicle1.01.0
This compoundIncreasedIncreased

Note: This table is illustrative based on the described research findings indicating upregulation of IGFBP5 and IGFBP6 upon this compound treatment oncotarget.comnih.gov. Specific numerical values would need to be extracted from the original research data.

Preclinical Research Findings of Selinexor

In Vitro Studies of Selinexor Cytotoxicity and Anti-proliferative Activity

In vitro studies using various cancer cell lines have been crucial in understanding the direct effects of this compound on tumor cell viability and proliferation. These studies have consistently shown that this compound exhibits dose-dependent cytotoxic and anti-proliferative effects, although the sensitivity varies depending on the cancer type and specific cell line.

Sarcoma Cell Lines

This compound has demonstrated anti-proliferative activity in a variety of sarcoma cell lines. Studies evaluating cell viability using assays like Cell Titer Glo have shown that most sarcoma cell lines are sensitive to this compound. The half-maximal inhibitory concentration (IC50) values for this compound in various sarcoma cell lines have been reported to range from 28.8 nM to 218.2 nM, with a median of 66.1 nM. researchgate.netnih.govkaryopharm.com However, some subtypes, such as Alveolar Soft Part Sarcoma (ASPS) cell lines, have shown exceptional resistance with IC50 values greater than 2 µM in some studies. karyopharm.com

Research has also indicated that this compound can induce G1-arrest and apoptosis in liposarcoma cell lines, including those with MDM2 and CDK4 amplification. researchgate.netnih.gov This effect was observed irrespective of p53 expression or mutation status and RB expression, suggesting a post-transcriptional mechanism involving increased protein levels of p53 and p21. researchgate.netnih.gov In Gastrointestinal Stromal Tumor (GIST) cell lines with KIT mutations, this compound induced G1-arrest without diminishing the phosphorylation of KIT, AKT, or MAPK. nih.gov

Further mechanistic studies in sarcoma cell lines have shown that this compound treatment results in increased nuclear localization of IκB, an inhibitor of NF-κB. aacrjournals.org This nuclear sequestration of IκB inhibits NF-κB transcriptional activity. aacrjournals.org this compound has also been shown to suppress survivin expression in sarcoma cell lines. aacrjournals.org

Here is a summary of IC50 values reported for this compound in some sarcoma cell lines:

Sarcoma SubtypeCell LineIC50 (nM)Reference
Liposarcoma (LPS)LS14150 aacrjournals.org
LP6100 karyopharm.com
LPS510- karyopharm.com
Ewing SarcomaCHP1001000 aacrjournals.org
Gastrointestinal Stromal Tumor (GIST)-28.8 - 218.2 (range across various sarcoma types) researchgate.netnih.govkaryopharm.com
Alveolar Soft Part Sarcoma (ASPS)-> 2000 karyopharm.com

Note: IC50 values can vary depending on the specific assay, treatment duration, and cell line characteristics.

Acute Myeloid Leukemia (AML) Cell Lines

This compound exhibits significant cytotoxicity against AML cells in vitro, while showing minimal effects on normal hematopoietic stem and progenitor cells. frontiersin.orgashpublications.orgfrontiersin.org Studies have shown that this compound potently induces apoptosis, cell cycle arrest, and differentiation of primary myeloid blasts at nanomolar concentrations, independent of cytogenetic risk factors. ashpublications.org The cytotoxic effects extend to leukemia-initiating cells, which are often resistant to conventional therapies. ashpublications.orgfrontiersin.org

This compound's activity in AML cell lines is associated with the nuclear accumulation of tumor suppressor proteins like p53, p21, and p27. ashpublications.org It also downregulates the expression of oncogenes such as Flt3 and KIT. karyopharm.com

Combination studies in AML cell lines have shown synergistic inhibition of proliferation and induction of apoptosis when this compound is combined with topoisomerase II inhibitors like idarubicin and daunorubicin. aacrjournals.orgnih.gov This synergy is linked to this compound's ability to restore nuclear localization of Topoisomerase IIα, which can be aberrantly localized in the cytoplasm in some AML cells, contributing to drug resistance. nih.gov this compound treatment also leads to a c-MYC-dependent reduction in DNA damage repair genes like Rad51 and Chk1, impairing homologous recombination repair and increasing sensitivity to Topoisomerase II inhibitors. nih.gov

This compound has different IC50 values across various AML cell lines. For instance, after 48 hours, the reported IC50 values were 32.0 nM in SKM-1, 26.0 nM in THP-1, 16.0 nM in Kasumi-1, and 33.0 nM in MV4-11. ashpublications.org The median this compound potency across a panel of 24 AML cell lines was reported as 162 nM after 72 hours. karyopharm.com

Here is a summary of IC50 values reported for this compound in some AML cell lines:

AML Cell LineIC50 (nM) (48h)IC50 (nM) (72h)Reference
SKM-132.0- ashpublications.org
THP-126.0- ashpublications.org
Kasumi-116.0- ashpublications.org
MV4-1133.081 karyopharm.comashpublications.org
Various (panel of 24)-162 (median) karyopharm.com
FLT3-mutant SKM-1522.7- ashpublications.org

Note: IC50 values can vary depending on the specific assay and treatment duration.

Multiple Myeloma (MM) Cell Lines

This compound has demonstrated potent cytotoxicity in multiple myeloma cell lines. ashpublications.orgoncotarget.com Studies have shown that this compound is potently cytotoxic in both dexamethasone-sensitive (MM.1S) and dexamethasone-resistant (MM.1R, ANBL6) MM cell lines. ashpublications.org

The mechanism involves the induction of selective apoptosis in MM cells. ashpublications.org this compound also deactivates NF-κB by forcing the nuclear retention of IκBα. ashpublications.org Furthermore, this compound can enhance the activity of dexamethasone-bound glucocorticoid receptor (GR), leading to synergistic tumor cell killing in GR-positive MM cells (e.g., MM.1S and H929). ashpublications.orgoncotarget.com Sub-cytotoxic concentrations of dexamethasone have been shown to synergistically enhance the cytotoxic activity of this compound in these cell lines. oncotarget.com

In MM.1S cells, the IC50 of this compound decreased from 40 nM to 11 nM in the presence of dexamethasone. oncotarget.com In H929 cells, the IC50 decreased from 220 nM to 30 nM with the addition of dexamethasone. oncotarget.com Studies evaluating a panel of 11 human multiple myeloma cell lines showed that this compound induced cytotoxicity with IC50 values generally ≤ 250 nM, and these values remained largely unchanged in the presence of bone marrow stromal cells. tga.gov.au this compound had minimal effect on the viability of human bone marrow stromal cells. tga.gov.au

This compound pre-treatment of MM cell lines (MM.1S, U266, and RPMI-8226) has also been shown to significantly increase natural killer (NK) cell degranulation and enhance NK-specific lysis of MM targets. ashpublications.org This effect is associated with increased expression of ligands for the NK cell activating receptor NKG2D (ULBP1/2/5/6) and decreased expression of HLA-E, which binds to the inhibitory NK receptor NKG2A. ashpublications.org

Here is a summary of IC50 values reported for this compound in some MM cell lines:

MM Cell LineIC50 (nM) (this compound Alone)IC50 (nM) (this compound + Dexamethasone)Reference
MM.1S4011 oncotarget.com
H92922030 oncotarget.com
MM.1RPotently cytotoxic (specific IC50 not provided in snippet)No additional effect with DEX (specific IC50 not provided in snippet) ashpublications.org
ANBL6Potently cytotoxic (specific IC50 not provided in snippet)No additional effect with DEX (specific IC50 not provided in snippet) ashpublications.org
Various (panel of 11)≤ 250 (generally)Unchanged tga.gov.au
U266- (tested at 0-100 nM, no difference observed)- researchgate.net
RPMI-8226- (tested at 0-100 nM, no difference observed)- ashpublications.org

Note: IC50 values can vary depending on the specific assay, treatment duration, and cell line characteristics. Some snippets reported general findings without specific IC50s.

Glioblastoma (GBM) Cell Lines

Preclinical studies have investigated the effects of this compound on glioblastoma (GBM) cell lines. This compound has demonstrated cytotoxic effects in GBM cell lines, including LN18 and U87MG. researchgate.netaacrjournals.org These effects were observed regardless of the methylation status of the MGMT promoter in these cell lines. researchgate.net

This compound-induced cytotoxicity in GBM cells is associated with a dose-dependent nuclear retention of XPO1 substrates like RanBP1. oup.com While previous studies suggested that this compound primarily induces apoptosis in GBM cells, more recent research indicates that in GBM cells, this compound-induced apoptotic cell death is limited by autophagy. oup.com Inhibition of autophagy has been shown to sensitize GBM cells to this compound-induced cell death in vitro. oup.com

Studies combining this compound with other agents have shown synergistic anti-GBM effects in vitro. Synergistic cytotoxic effects were observed when this compound was combined with temozolomide (TMZ) in LN18 and U87MG cells. researchgate.net Similarly, synergistic anti-GBM effects were seen with the combination of this compound and the proteasome inhibitor marizomib in LN18 and U87MG cells. aacrjournals.org

All four glioblastoma cell lines examined in one study were reported to be drug-sensitive with IC50 values below 600 nM. oup.com

Here is a summary of findings regarding this compound in some GBM cell lines:

GBM Cell LineCytotoxicity/Activity FindingsReference
LN18Synergistic cytotoxic effects with TMZ and marizomib. researchgate.netaacrjournals.org researchgate.netaacrjournals.org
U87MGSynergistic cytotoxic effects with TMZ and marizomib. researchgate.netaacrjournals.org Drug-sensitive (IC50 < 600 nM). oup.com researchgate.netaacrjournals.orgoup.com
GBM43Drug-sensitive (IC50 < 600 nM). oup.com Induction of autophagy. oup.com Sensitized by autophagy inhibition. oup.com oup.comoup.com
LN229Drug-sensitive (IC50 < 600 nM). oup.com Induction of autophagy. oup.com Sensitized by autophagy inhibition. oup.com Resistance provided by C528S expression. oup.com oup.comoup.com

Note: Specific IC50 values for this compound alone were not consistently provided across all snippets, but the general sensitivity and synergistic effects were reported.

Non-Small Cell Lung Cancer (NSCLC) Cell Lines

This compound has demonstrated the ability to inhibit the growth of NSCLC cell lines in vitro. karyopharm.comnih.govresearchgate.net Studies have shown that this compound inhibits tumor cell growth and clonogenic formation and induces cell cycle arrest and apoptosis in NSCLC cell lines, regardless of their genetic background. karyopharm.com The half-maximal effective concentration (EC50) values for this compound in NSCLC cell lines have been reported to range from 25 nM to 700 nM. karyopharm.com

In a study testing seven NSCLC cell lines, five were found to be sensitive (EC50 < 400 nM), one had intermediate sensitivity (EC50 400-1000 nM), and one was resistant (EC50 9100 nM). karyopharm.com Sensitivity to this compound in these cell lines did not correlate with the NSCLC subtype or the mutational status of p53 or KRAS. karyopharm.com

This compound treatment in NSCLC cells leads to strong nuclear localization of XPO1 cargo proteins, including p53, p21, IκB, E2F4, and survivin, followed by apoptosis. karyopharm.com this compound also alters the localization of the NF-κB inhibitor IκB and represses NF-κB transcriptional activity. karyopharm.com

Furthermore, it has been reported that KRAS mutant NSCLC cells are dependent on XPO1-mediated nuclear export, making XPO1 a potential vulnerability in these cancers. aacrjournals.org this compound has shown robust synthetic lethal interaction with oncogenic KRAS in vitro. aacrjournals.org Combinations of this compound with KRAS G12C inhibitors have synergistically suppressed the proliferation of KRAS G12C mutant NSCLC cell lines. aacrjournals.org

Here is a summary of EC50 values reported for this compound in some NSCLC cell lines:

NSCLC Cell LineSensitivity LevelEC50 (nM)Reference
NCI-H2122Sensitive< 400 karyopharm.com
NCI-H226Sensitive< 400 karyopharm.com
NCI-H520Sensitive< 400 karyopharm.com
NCI-H889Sensitive< 400 karyopharm.com
NCI-H1299Sensitive130 karyopharm.com
A549Intermediately Sensitive410-700 karyopharm.com
NCI-H2030Resistant9100 karyopharm.com
Various (range)-25-700 (range across sensitive/intermediate) karyopharm.com

Note: EC50 values can vary depending on the specific assay and treatment duration.

Renal Cell Carcinoma (RCC) Cell Lines

Preclinical studies have shown that this compound exhibits in vitro activity against renal cell carcinoma (RCC) cell lines. researchgate.net Specifically, RCC cell lines such as ACHN and 786-O have demonstrated sensitivity to this compound treatment. researchgate.net

The mechanism of action in RCC cells involves the blocking of XPO1-mediated nuclear transport, leading to tumor growth inhibition. researchgate.net Studies have indicated that this compound treatment can lead to increased nuclear localization of p21 in RCC cells. researchgate.net

Here is a summary of findings regarding this compound in some RCC cell lines:

RCC Cell LineActivity FindingsReference
ACHNIn vitro activity. researchgate.net researchgate.net
786-OIn vitro activity. researchgate.net researchgate.net

Pancreatic Cancer Cell Lines

This compound has demonstrated activity in pancreatic ductal adenocarcinoma (PDAC) cell lines. Studies have shown that this compound can effectively block pancreatic cancer cell proliferation and induce apoptosis. mdpi.com SINE compounds, including this compound, have shown broad specificity and low nanomolar IC50 values in a spectrum of pancreatic cancer cell lines. mdpi.com This inhibition of proliferation and induction of apoptosis are linked to the nuclear retention of important tumor suppressor proteins. mdpi.com Furthermore, this compound treatment has been shown to increase the expression of miR-145 in pancreatic cancer cells, which contributes to decreased cell proliferation and migratory capacities. mdpi.com

The combination of this compound with gemcitabine has shown synergistic inhibition in pancreatic cancer cells, promoting apoptosis, inducing p27, depleting survivin, and inhibiting the accumulation of DNA repair proteins. mdpi.com

Bladder Malignancy Cell Lines

In bladder cancer cell lines, this compound has shown significant inhibitory effects on cell growth. Dose-response studies indicated that cell viability decreased in a dose-dependent manner upon treatment with this compound. nih.gov this compound was particularly effective in reducing the viability of T24 and UM-UC-3 cells, with a concentration of 0.1 µM reducing cell viability by approximately 50%. nih.gov Colony formation assays further supported the sensitivity of these cell lines to this compound. nih.gov this compound effectively reduced XPO1 expression and limited cell viability in a dose-dependent manner in bladder tumor cells. nih.gov The IC50 dose ranged from 0.1 to 0.5 µM in the bladder tumor cells tested. nih.gov

Triple-Negative Breast Cancer (TNBC) Cell Lines

This compound has demonstrated potent anti-cancer activities in multiple preclinical models of TNBC. nih.gov It has shown growth inhibition in all fourteen TNBC cell lines tested, with TNBC cell lines generally being more sensitive to this compound compared to ER+ cell lines. aacrjournals.org The median IC50 for TNBC cell lines was 44 nM, ranging from 11 to 550 nM. aacrjournals.org Treatment with this compound decreased the expression levels of XPO1, survivin, and XIAP, and induced apoptosis in TNBC cell lines. aacrjournals.org The growth of 14 TNBC cell lines was inhibited by this compound independently of PTEN, PIK3CA, TP53, or RAS mutation status. nih.gov Mechanistically, this compound induces TNBC cell death by inhibiting the NF-κB pathway through nuclear retention of NFKBIA. x-mol.net

Non-Hodgkin Lymphoma (NHL) Cell Lines

This compound has shown potent cytotoxicity across a broad panel of B-cell lymphoma cell lines. aacrjournals.org It has demonstrated anti-lymphoma activity against a spectrum of DLBCL cell lines irrespective of their BCL2/6 or Myc mutation status. karyopharm.com this compound induced potent cytotoxicity against both germinal center (GCB) and non-GCB DLBCL cell lines, including those with high MYC and/or BCL2/6 protein levels. ashpublications.org Combination studies have shown that this compound with dexamethasone or the mTOR inhibitor everolimus resulted in synergistic cytotoxicity in WSU-DLCL2 and WSU-FSCCL cell lines. aacrjournals.org This synergism was consistent with enhanced nuclear retention of different tumor suppressor proteins. aacrjournals.org

Liposarcoma Cell Lines

Liposarcoma cell lines have shown sensitivity to this compound. aacrjournals.org this compound monotherapy has been shown to reduce XPO1 protein levels and inhibit cell proliferation in liposarcoma cell lines, with IC50 values typically between 100 and 500 nM. researchgate.net In dedifferentiated liposarcoma (LPS) cell lines with MDM2 and CDK4 amplification, this compound induced G1-arrest and apoptosis irrespective of p53 expression or mutation and irrespective of RB expression. nih.gov this compound treatment resulted in increased p53 and p21 expression at the protein level. nih.gov

Data Table: In Vitro Sensitivity of Select Cancer Cell Lines to this compound

Cancer TypeCell Line ExamplesMedian IC50 (nM)Range (nM)Key Findings
Pancreatic CancerSpectrum of cell linesLow nanomolarNot specifiedBlocks proliferation, induces apoptosis, increases miR-145 expression. mdpi.com
Bladder MalignancyT24, UM-UC-3, J82, TCCSUP100-500Not specifiedDose-dependent decrease in viability, reduces XPO1 expression. nih.govresearchgate.net
Triple-Negative Breast Cancer14 cell lines4411-550Inhibits growth, decreases XPO1, survivin, XIAP, induces apoptosis. nih.govaacrjournals.org
Non-Hodgkin LymphomaDLBCL, FSCCLPotent cytotoxicityNot specifiedPotent cytotoxicity, effective against GCB and non-GCB subtypes. aacrjournals.orgashpublications.org
LiposarcomaLPS cell lines100-500Not specifiedReduces XPO1, inhibits proliferation, induces G1-arrest and apoptosis. nih.govresearchgate.net

In Vivo Xenograft and Murine Models

This compound has been evaluated for its efficacy in various in vivo cancer models, including xenograft and murine models. mdpi.comnih.gov These studies aim to assess the drug's effects on tumor growth and explore its mechanisms of action within a living system.

Preclinical studies have investigated the effects of this compound in sarcoma xenograft models, including liposarcoma, leiomyosarcoma, and undifferentiated sarcomas. mdpi.comnih.gov this compound suppressed sarcoma tumor xenograft growth. nih.gov

In murine xenograft models of human liposarcoma, this compound inhibited tumor growth and reduced levels of XPO1, increased nuclear retention of p53, and inhibited NF-κB. ascopubs.org A study on liposarcoma demonstrated that this compound monotherapy significantly reduced tumor growth in the LPS141 xenograft murine model. researchgate.net this compound treatment resulted in significantly decreased tumor volumes and weights compared to control groups. researchgate.net Analysis of tumor tissue showed that this compound decreased the protein levels of XPO1 and cyclin B1 and increased the levels of p21 and cleaved caspase 3. researchgate.net

In dedifferentiated liposarcoma (DDLPS) patient-derived xenografts (PDXs), this compound showed moderate antitumor activity, which was consistently higher than doxorubicin. d-nb.info The depletion of survivin protein appeared to contribute significantly to the induction of apoptosis by this compound in DDLPS cells. d-nb.info

In triple-negative breast cancer (TNBC) patient-derived xenografts (PDXs), this compound as a single agent reduced tumor growth in 4 of 5 different models with a median tumor growth inhibition ratio score (T/C) of 48%. aacrjournals.org this compound also demonstrated greater antitumor efficacy in combination with paclitaxel or eribulin in these models. aacrjournals.org Analysis of xenograft tumor growth derived from BRCA1-mutated and BRCA1-wildtype TNBC cell lines showed that co-treatment with this compound and olaparib had a synergistic effect on tumor inhibition. nih.gov

In a KRAS G12C cell-derived xenograft model of pancreatic cancer (MiaPaCa-2), oral administration of a combination of this compound and sotorasib was demonstrated to reduce tumor burden and enhance survival. aacrjournals.org

In bladder cancer xenograft models (MB49), this compound significantly inhibited the growth of bladder cancer grafts in vivo. peerj.com The tumor growth inhibition (TGI) was reported as 40.5%, indicating a significant suppression of tumor growth. peerj.com

Data Table: In Vivo Effects of this compound in Select Xenograft Models

Cancer TypeModel TypeKey Findings
Sarcoma (Liposarcoma)Xenograft (LPS141)Significantly reduced tumor growth, decreased XPO1 and cyclin B1, increased p21 and cleaved caspase 3. researchgate.net
Sarcoma (DDLPS)Patient-Derived XenograftModerate antitumor activity, higher than doxorubicin, depletion of survivin contributes to apoptosis. d-nb.info
Triple-Negative Breast CancerPatient-Derived XenograftReduced tumor growth as single agent, enhanced efficacy in combination with paclitaxel or eribulin. aacrjournals.org Synergistic inhibition with olaparib. nih.gov
Pancreatic Cancer (KRAS G12C)Cell-Derived XenograftCombination with sotorasib reduced tumor burden and enhanced survival. aacrjournals.org
Bladder CancerXenograft (MB49)Significantly inhibited tumor growth (TGI 40.5%). peerj.com

AML Murine Xenografts

This compound has demonstrated anti-leukemic activity in preclinical models of acute myeloid leukemia (AML). harvard.eduresearchgate.netaacrjournals.orgnih.gov Studies using murine AML xenograft models have shown that this compound treatment can reduce tumor burden and prolong the survival of leukemic mice. aacrjournals.orgnih.govfrontiersin.org

In a xenograft model using MV4-11 AML cells, treatment with this compound and idarubicin significantly prolonged mouse survival compared to each single therapy. aacrjournals.orgnih.govaacrjournals.org This combination also reduced leukemic burden. nih.gov

Preclinical trials using the MV4-11 xenograft model also showed that decitabine followed by this compound increased mouse survival compared to this compound alone. frontiersin.orgnih.gov

This compound has shown potent cytotoxicity for AML cells in vitro and in vivo, independent of genotype, while largely sparing normal hematopoietic cells. researchgate.netkaryopharm.com Mechanistic studies indicate that this compound induces nuclear localization and activation of multiple tumor suppressor proteins and reduces levels of oncoproteins such as Flt3 and KIT, leading to apoptosis of AML cells. karyopharm.com

In the MV4-11 AML xenograft model in NOD-SCID mice, a combination of this compound with quizartinib also had an apparently synergistic effect on tumor growth relative to the drugs administered as monotherapies. karyopharm.com Suboptimal doses of this compound (5 or 10 mg/kg orally every other day for three doses) induced a 60% median tumor growth inhibition (TGI) by the end of the study at the higher dose. karyopharm.com The combination of suboptimal doses of this compound (5 mg/kg) and quizartinib (0.5 mg/kg) induced 67% tumor regression. karyopharm.com

Glioblastoma Xenografts

Preclinical studies have investigated this compound's activity in glioblastoma (GBM) xenograft models. This compound and its congeners have shown anti-tumor activity in murine xenograft models of GBM, both as single agents and in combination with other treatments like temozolomide and radiation. harvard.edu

In murine orthotopic patient-derived xenografts, this compound demonstrated a decrease in GBM tumor growth and prolonged animal survival. mdpi.comnih.gov this compound also reduced proliferation and sensitized cells to radiotherapy in preclinical GBM models, prolonging survival of mice with intracranial xenografts. aacrjournals.orgnih.govnih.gov

Combination studies have shown synergistic anti-cancer effects. In mouse xenograft models of U87MG, the combination of this compound and temozolomide completely inhibited tumor growth, with a TGI of 101.9% for a concomitant schedule and 104.1% for a sequential schedule at Day 29 of the study. researchgate.netaacrjournals.org As single agents, this compound resulted in 64.5% TGI and temozolomide resulted in 67.2% TGI at Day 29. researchgate.netaacrjournals.org

Synergistic anti-GBM effects of this compound and marizomib were observed in U87MG mouse xenograft models. aacrjournals.org At Day 15, TGI was 60.0% for this compound (10 mg/kg once per week) and 49.2% for marizomib (75 µg/kg once weekly). aacrjournals.org

Melanoma Tumor Models

While specific data on melanoma xenograft models in the search results are limited within the provided context, one source mentions that in a phase I clinical trial of this compound in advanced solid tumors, 8% of patients had melanoma. mdpi.com This suggests preclinical work likely informed the inclusion of melanoma patients in clinical trials, but detailed xenograft data were not prominently featured in the provided snippets for this specific section.

Non-Hodgkin Lymphoma Models

This compound has shown activity in a wide variety of non-Hodgkin lymphoma, including T cell lymphoma. harvard.edu While detailed xenograft data for Non-Hodgkin Lymphoma specifically were not extensively provided in the search results for this section, one source mentions that in xenograft models of diffuse large B cell lymphoma (DLBCL), combinations of this compound with venetoclax synergized. harvard.edu

Pancreatic Cancer Xenografts

This compound has been evaluated in preclinical models of pancreatic cancer. SINE compounds, including this compound, inhibit proliferation and promote apoptosis of pancreatic cancer cells both in vitro and in vivo. mdpi.commdpi.com

This compound inhibited the growth of pancreatic ductal adenocarcinoma (PDAC) cancer stem cells (CSC) and two patient-derived (PDX) subcutaneous xenografts. nih.govresearchgate.netkuleuven.be

Combination studies have shown promising results. This compound in combination with gemcitabine demonstrated synergistic inhibition in pancreatic cancer cells, promoting apoptosis, inducing p27, depleting survivin, and inhibiting the accumulation of DNA repair proteins. mdpi.com Both this compound and gemcitabine as monotherapy inhibited pancreatic tumor volume in vivo in a dose-dependent manner, and this effect was synergistically potentiated when administered in combination. mdpi.com

The combination of this compound, gemcitabine, and nab-paclitaxel blocked PDX and orthotopic tumor growth. mdpi.comnih.govresearchgate.netkuleuven.be This combination could drastically suppress the growth of highly resistant patient-derived tumors. mdpi.com

In a KRAS G12C cell-derived xenograft model, oral administration of a combination of this compound and sotorasib reduced tumor burden and enhanced survival. aacrjournals.org The combination of this compound and a KRAS G12C inhibitor significantly decreased cell colony formation in vitro and inhibited tumor formation in mice in KRAS G12C inhibitor-resistant cells. researchgate.net

Bladder Malignancy Xenografts

Preclinical studies have assessed this compound's efficacy in bladder cancer models. This compound elicits a growth arrest and an apoptotic response in several models of bladder cancer. nih.gov

The in vivo efficacy of this compound was assessed in a xenograft study using UM-UC-3 cells. nih.gov Mice treated with this compound showed a decrease in tumor growth. nih.gov Tumors treated with this compound expressed lower levels of XPO1, cyclin A, cyclin B, and CDK2 and increased levels of RB and the CDK inhibitor p27, consistent with growth arrest. nih.gov

In another study using MB49 bladder cancer grafts, treatment with this compound significantly inhibited the growth of the grafts. peerj.com The tumor growth inhibition (TGI) with this compound treatment was 40.5%. peerj.com

Liposarcoma Xenografts

This compound has shown preclinical activity in liposarcoma (LPS) xenograft models. oncotarget.commdpi.comnih.govnih.govresearchgate.net The efficacy of this compound has been investigated in vivo using sarcoma xenograft models, including liposarcoma. mdpi.comnih.govnih.govoncotarget.com

In dedifferentiated liposarcoma (DD-LPS), this compound has shown anti-tumor activity in preclinical models, inducing apoptosis, inhibiting tumor growth, and promoting nuclear retention of p53. nih.govresearchgate.netonclive.com

In murine xenograft models of human liposarcoma, this compound inhibited tumor growth and reduced levels of XPO1, increased nuclear retention of p53, and inhibited NF-κB. onclive.comascopubs.org

Specifically, in a dedifferentiated liposarcoma (LPS141) xenograft model in NSG mice, this compound significantly inhibited growth associated with reduced cellular proliferation (Ki-67 staining) and an increase in apoptosis (Tunel staining) in the tumors. oncotarget.com this compound treatment resulted in a significant decrease in tumor volumes and weights compared to the xenograft tumors in mice receiving vehicle alone. oncotarget.com

This compound suppressed sarcoma tumor xenograft growth, including models of LPS. nih.govnih.govoncotarget.com In LPS cell lines with MDM2 and CDK4 amplification, this compound induced G1-arrest and apoptosis irrespective of p53 expression or mutation and irrespective of RB expression. nih.govnih.govoncotarget.com this compound increased p53 and p21 expression at the protein level, indicating a post-transcriptional effect. nih.govnih.gov

Preclinical studies have also suggested potential synergy with doxorubicin and eribulin in liposarcoma, although these findings require clinical validation. nih.govresearchgate.net

Clinical Research and Therapeutic Efficacy

Single-Agent Selinexor Studies

Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM) (e.g., STORM Trial)

This compound has been evaluated in patients with heavily pretreated relapsed/refractory multiple myeloma (RRMM), including those with penta-refractory disease (refractory to at least two proteasome inhibitors, at least two immunomodulatory agents, and an anti-CD38 monoclonal antibody) nih.govxpoviopro.comresearchgate.net.

EndpointResultCitation
Overall Response Rate (ORR)26.2% researchgate.netkaryopharm.com
Minimal Response or Better39% mdpi.com
Median Duration of Response5 months researchgate.net, 6.2/4.4 months nih.govresearchgate.net nih.govresearchgate.net
Median OS (Responders)15.6 months karyopharm.com
Median OS (Non-responders)1.7 months karyopharm.com
Median OS (del17p)10.9 months mdpi.com

Efficacy in Diffuse Large B-cell Lymphoma (DLBCL) (e.g., SADAL Study)

Single-agent oral this compound was evaluated in the Phase 2b SADAL study in patients with relapsed or refractory diffuse large B-cell lymphoma (RR DLBCL) who had received at least two prior lines of therapy and were ineligible for transplantation nih.govashpublications.orgkaryopharm.comashpublications.orgresearchgate.net.

Efficacy was observed across different DLBCL subtypes, including GCB and non-GCB karyopharm.com. Patients with a history of prior stem cell transplantation (SCT) showed a higher ORR (44.4%) compared to those without prior SCT (22.0%) researchgate.net. The efficacy of this compound in RR DLBCL appeared independent of baseline renal function ashpublications.org.

EndpointResultCitation
Overall Response Rate (ORR)28.3% nih.govashpublications.orgkaryopharm.comresearchgate.net
Complete Response (CR) Rate10.2% - 11.8% ashpublications.orgkaryopharm.comresearchgate.net
Partial Response (PR) Rate16.5% ashpublications.org
Median Duration of Response (DOR)9.2 - 9.3 months nih.govashpublications.orgkaryopharm.comresearchgate.net
Median DOR (CR)13.4 - 23.0 months ashpublications.orgresearchgate.net
Median Overall Survival (OS)9.0 months nih.govkaryopharm.comashpublications.org
Median OS (Responders)29.7 months nih.gov
Median OS (Non-responders)4.9 months nih.gov
ORR (Prior SCT)44.4% researchgate.net
ORR (No Prior SCT)22.0% researchgate.net

Efficacy in Glioblastoma (GBM)

This compound has been investigated as a single agent in patients with recurrent glioblastoma (GBM) in a Phase 2 study nyp.orgnih.govascopubs.org. This trial included different dosing cohorts nih.govascopubs.org.

EndpointResultCitation
6-month PFS Rate15.1% - 17.2% nih.govascopubs.org
Patients with Tumor Size Reduction28% nih.gov
Overall Response Rate (RANO)8.8% nih.gov
Complete Response (CR)1 case nih.govascopubs.org
Partial Response (PR)2 cases (durable) nih.govascopubs.org
Median Duration of Response10.8 months ascopubs.org

Efficacy in Myelofibrosis (e.g., ESSENTIAL Trial, JAK Inhibitor Refractory Myelofibrosis)

This compound has shown activity as a single agent in patients with myelofibrosis (MF), particularly in those who are refractory or intolerant to JAK inhibitors ashpublications.orgascopubs.orgkaryopharm.comonclive.comashpublications.org.

The Phase 2 ESSENTIAL trial evaluated single-agent oral this compound in patients with MF who were resistant or intolerant to JAK inhibitor therapy ashpublications.orgkaryopharm.comashpublications.org. In patients who received treatment for at least 24 weeks, 40% achieved a spleen volume reduction (SVR) of at least 35% (SVR35), and 60% achieved an SVR of at least 25% (SVR25) karyopharm.comashpublications.org. These responses were reported as durable with longer-term therapy ashpublications.org. Among transfusion-dependent patients at screening, 40% achieved transfusion independence karyopharm.com. Improvement in hemoglobin levels was observed in 67% of patients with hemoglobin <10g/dL at screening karyopharm.com. The ESSENTIAL trial indicated sustained spleen responses with single-agent this compound in JAK inhibitor refractory MF ashpublications.orgonclive.com. Preliminary signs of efficacy were observed in this study ascopubs.org.

EndpointResult (Patients treated ≥ 24 weeks)Citation
Spleen Volume Reduction ≥ 35% (SVR35)40% karyopharm.comashpublications.org
Spleen Volume Reduction ≥ 25% (SVR25)60% karyopharm.com
Transfusion Independence (in dependent patients)40% karyopharm.com
Hemoglobin Improvement (in patients with Hb < 10g/dL)67% karyopharm.com

Efficacy in Acute Myeloid Leukemia (AML)

This compound has demonstrated anti-leukemia activity as a single agent in patients with relapsed/refractory acute myeloid leukemia (AML) ashpublications.orgnih.govfrontiersin.orgnih.gov.

A Phase 2 trial in RR AML patients aged over 60 who were ineligible for intensive chemotherapy or bone marrow transplantation demonstrated a significantly higher complete remission/complete remission with incomplete blood count recovery (CR/CRi) rate with this compound monotherapy compared to investigator's choice of treatment nih.gov. Studies have also suggested that AML cells with FLT3 mutations might be more sensitive to XPO1 inhibitors like this compound nih.gov.

EndpointResultCitation
Overall Response Rate (ORR)14% ashpublications.orgnih.gov
≥50% Decrease in Bone Marrow Blasts31% nih.gov
Median PFS (Responders)5.1 months nih.gov
Median OS (Responders)9.7 months nih.gov
Median PFS (Non-responders)1.3 months nih.gov
Median OS (Non-responders)2.7 months nih.gov

Efficacy in Liposarcoma (e.g., SEAL Study)

This compound was evaluated as a single agent in the multinational, randomized, double-blind, placebo-controlled Phase 2/3 SEAL study in patients with advanced, unresectable dedifferentiated liposarcoma (DD-LPS) that had progressed after at least two prior therapies ascopubs.orgkaryopharm.comtargetedonc.comonclive.comnih.gov.

The SEAL study met its primary endpoint, demonstrating a statistically significant prolongation of progression-free survival (PFS) with this compound compared to placebo karyopharm.comtargetedonc.comonclive.com. This compound was associated with a 30% improvement in PFS ascopubs.orgtargetedonc.com. The median PFS was 2.8 months with this compound versus 2.1 months with placebo ascopubs.orgtargetedonc.comnih.gov. The hazard ratio for progression or death was 0.70 in favor of this compound ascopubs.orgkaryopharm.comonclive.comnih.gov. PFS rates at 12 weeks or longer were significantly better with this compound (46.8%) compared to placebo (34.0%) ascopubs.orgtargetedonc.com. The 6-month PFS rate was 23.9% for this compound versus 13.9% for placebo, and the 12-month PFS rate was 8.4% versus 2.0%, respectively targetedonc.com.

This compound also significantly improved the time to next treatment compared to placebo, with medians of 5.8 months versus 3.2 months ascopubs.org. Exploratory analysis identified that the absence of CALB1 expression was associated with longer PFS with this compound ascopubs.org.

EndpointThis compound ResultPlacebo ResultHazard Ratio (HR)p-valueCitation
Median Progression-Free Survival (PFS)2.8 months2.1 months0.700.011 (one-sided), 0.02 (two-sided) ascopubs.orgtargetedonc.comnih.gov
PFS Rate at ≥ 12 weeks46.8%34.0%-0.02 (one-sided), 0.04 (two-sided) ascopubs.orgtargetedonc.com
6-month PFS Rate23.9%13.9%-- targetedonc.com
12-month PFS Rate8.4%2.0%-- targetedonc.com
Median Time to Next Treatment5.8 months3.2 months0.50<0.0001 (one-sided), 0.0002 (two-sided) ascopubs.org

Efficacy in Alveolar Soft Part Sarcoma

Preclinical studies have suggested activity of this compound in alveolar soft part sarcoma (ASPS). nih.gov A phase IB clinical trial of this compound in advanced refractory bone or soft tissue sarcoma, while limited in sample size, did not register a signal in ASPS. nih.gov A phase II trial is testing atezolizumab in combination with this compound in patients with alveolar soft part sarcoma to evaluate tumor shrinkage and whether this combination is better than the usual approach. mdanderson.org

Efficacy in Recurrent or Refractory Wilms Tumor and Other Pediatric Solid Tumors

A phase II trial (NCT05985161) is evaluating the efficacy of this compound in treating patients with relapsed or refractory Wilms tumor and other pediatric solid tumors that express higher than normal amounts of XPO1 or have genetic changes increasing XPO1 activity. hope4atrt.orgcancer.govmskcc.orgbraintumor.org This study includes patients with Wilms tumor, rhabdoid tumor, malignant peripheral nerve sheath tumor (MPNST), and other solid tumors that have progressed or returned after prior treatment. mskcc.org The trial aims to define the antitumor activity of this compound in relapsed and refractory Wilms tumor and preliminarily evaluate activity in rhabdoid tumor, MPNST, and other pediatric solid tumors where there is evidence for the utility of XPO1 inhibition. cancer.gov

Efficacy in Hormone-Refractory Prostate Cancer

A phase II study evaluated the efficacy and tolerability of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) refractory to abiraterone and/or enzalutamide. nih.govnih.govresearchgate.net In this study of 14 patients, two patients (14%) had a ≥50% prostate-specific antigen (PSA) decline, and seven patients (50%) had any PSA decline. nih.govnih.gov Of eight patients with measurable disease at baseline, two (25%) had a partial response and four (50%) had stable disease as their best radiographic response. nih.govnih.gov While this compound demonstrated clinical activity in a subset of patients, the study also highlighted challenges with tolerability, which limited further clinical development in this patient population. nih.govnih.govresearchgate.net

Data Table: Summary of this compound Efficacy in Select Solid Tumors

Cancer TypeStudy/ContextPatient PopulationKey Efficacy FindingSource(s)
Endometrial Carcinoma (TP53 wild-type)SIENDO Study (Phase 3, Exploratory Subgroup)Advanced or recurrent, TP53 wild-typeMedian PFS: 28.4 months (this compound) vs 5.2 months (Placebo) (HR 0.44) medicom-publishers.comkaryopharm.comcancernetwork.com
Alveolar Soft Part SarcomaPhase IB study in advanced refractory bone or soft tissue sarcomaAdvanced refractory bone or soft tissue sarcoma (including ASPS)No signal registered in ASPS in this limited sample size study. nih.gov
Recurrent or Refractory Wilms Tumor & Pediatric Solid TumorsPhase II Study (NCT05985161)Relapsed/refractory Wilms tumor, rhabdoid tumor, MPNST, and other XPO1-dependent solid tumorsTrial ongoing to define antitumor activity in Wilms tumor and preliminarily evaluate activity in other specified pediatric solid tumors. hope4atrt.orgcancer.govmskcc.orgbraintumor.org
Hormone-Refractory Prostate CancerPhase II Study in abiraterone- and/or enzalutamide-refractory mCRPC patientsMetastatic castration-resistant, refractory to abiraterone and/or enzalutamidePSA decline ≥50% in 14% of patients; any PSA decline in 50%; PR in 25% and SD in 50% of patients with measurable disease. nih.govnih.govresearchgate.net

Note: This table summarizes key efficacy findings and is not exhaustive of all data from the mentioned studies.

This compound Combination Therapy Studies

This compound has been investigated in combination with other therapeutic agents to potentially enhance its anti-tumor activity and overcome resistance mechanisms.

This compound with Dexamethasone

In the STORM phase III clinical trial, this compound and dexamethasone were administered orally twice weekly to patients with relapsed/refractory multiple myeloma who had received multiple prior lines of treatment. This study demonstrated that patients could derive benefit from this combination therapy. dovepress.com

A phase II study (GEM-SELIBORDARA) evaluated this compound in combination with daratumumab, bortezomib, and dexamethasone (S-DVd) for relapsed and refractory multiple myeloma. While the primary endpoint was not met, the S-DVd combination showed encouraging clinical efficacy, particularly in earlier lines of treatment and in lenalidomide-refractory patients. nih.gov In the part 2 cohort of this study, which enrolled patients with a median of one prior line of therapy, the ORR was 82% and the CR or better rate was 33%. nih.gov

Data Table: Summary of this compound in Combination with Dexamethasone in Multiple Myeloma

Combination RegimenStudy/ContextPatient PopulationKey Efficacy FindingSource(s)
This compound + Bortezomib + DexamethasoneBOSTON Study (Phase 3)Relapsed/Refractory Multiple MyelomaMedian PFS: 13.9 months (SVd) vs 9.5 months (Vd) (HR 0.70); ORR: 76.4% (SVd) vs 62.3% (Vd) myeloma.org.ukashpublications.org
This compound + DexamethasoneSTORM Study (Phase 3)Relapsed/Refractory Multiple MyelomaDemonstrated clinical benefit in heavily pretreated patients. dovepress.com
This compound + Daratumumab + Bortezomib + DexamethasoneGEM-SELIBORDARA Study (Phase II)Relapsed/Refractory Multiple MyelomaEncouraging clinical efficacy, especially in earlier lines and len-refractory patients; Part 2 ORR: 82%, CR or better: 33%. nih.gov

Note: This table summarizes key efficacy findings and is not exhaustive of all data from the mentioned studies.

This compound with Bortezomib and Dexamethasone (e.g., BOSTON Trial, STOMP Trial)

The combination of this compound, bortezomib, and dexamethasone (SVd) has demonstrated significant efficacy in patients with relapsed or refractory multiple myeloma (RRMM). The Phase III BOSTON trial compared once-weekly SVd with twice-weekly bortezomib and dexamethasone (Vd) in patients who had received one to three prior lines of therapy, including proteasome inhibitors. myeloma.org.ukashpublications.orgecancer.org

The STOMP trial (NCT02343042) is a multi-arm study evaluating this compound in various combinations, including with bortezomib and dexamethasone. nih.govdovepress.commyeloma.org Limited data is available from the STOMP trial specifically for the SVd arm, as the trial is still active. nih.gov However, a phase 1 study of this compound plus low-dose dexamethasone (Sd) showed an ORR of up to 50% in heavily pretreated MM patients. nih.gov When this compound was combined with bortezomib and dexamethasone in a separate study, the ORR for the entire population was 63%, with an 84% ORR in proteasome inhibitor non-refractory patients and 43% in proteasome inhibitor-refractory patients. nih.gov The median PFS for all patients in this study was 9.0 months, 17.8 months for PI non-refractory, and 6.1 months for PI refractory patients. nih.gov

Here is a summary of key efficacy data from the BOSTON trial:

RegimenMedian Follow-upMedian PFS (months)ORR (%)
SVd (this compound, Bortezomib, Dexamethasone)13.2 months13.9376.4
Vd (Bortezomib, Dexamethasone)16.5 months9.4662.3

This compound with Carfilzomib and Dexamethasone

The combination of this compound, carfilzomib, and dexamethasone (SKd) has also been investigated in RRMM. The STOMP trial included an arm evaluating this combination. nih.govdovepress.commyeloma.org

In the SKd arm of the STOMP trial, an ORR of 66.7% was reported in patients with triple refractory multiple myeloma. nih.gov For patients with high-risk cytogenetics, the ORR was 82%. nih.gov Another report from the STOMP multi-arm trial, which treated 32 patients with SKd, reported a 78% ORR in RRMM patients who had received four lines of prior treatment. dovepress.comlarvol.com

This compound with Pomalidomide and Dexamethasone (e.g., STOMP Trial)

The combination of this compound, pomalidomide, and dexamethasone (SPd) has been evaluated in the STOMP trial for patients with RRMM. wikipedia.orgfishersci.caashpublications.orgnih.gov The STOMP study assessed different this compound doses and schedules in combination with pomalidomide and dexamethasone. myeloma.orgashpublications.org

Findings from the STOMP trial presented at the 2024 ASH Annual Meeting included data on different this compound dosing cohorts (SPd-40, SPd-60, and SPd-60/80). onclive.com The SPd-40 cohort (this compound 40 mg once weekly) achieved an ORR of 43.8%. onclive.com The SPd-60 cohort (this compound 60 mg once weekly) showed an ORR of 55.0%, and the SPd-60/80 cohort (this compound 60/80 mg twice weekly) had an ORR of 38.9%. onclive.com The median PFS was not evaluable for the SPd-40 cohort, 9.1 months for SPd-60, and 10.4 months for SPd-60/80. onclive.com

Earlier results from the STOMP trial for the SPd arm showed an ORR of 54.30% in pomalidomide-naïve, non-refractory patients, 35.70% in pomalidomide-refractory patients, and 60% in those dosed at the Recommended Phase 2 Dose (RP2D). nih.gov For all patients in the STOMP SPd trial, a median PFS of 10.4 months was observed, with a median duration of response (DOR) of 10.3 months. multiplemyelomahub.com In the RP2D group, the ORR was 65% with 5% of patients achieving a stringent complete response (sCR). multiplemyelomahub.com Pomalidomide-naïve patients showed a longer PFS at 12.2 months with a DOR of 24.2 months. multiplemyelomahub.com

A comparison of SPd-40 and SPd-60 in the STOMP and XPORT-MM-028 trials showed that while SPd-60 had a higher ORR (65% vs 50%), the median PFS was numerically longer for SPd-40 (not reached vs 9.5 months). ascopubs.org Among patients previously treated with anti-CD38 monoclonal antibodies, the median PFS was 8.9 months across both doses. ascopubs.org

Here is a summary of efficacy data from the STOMP trial (SPd arm):

This compound Dose/ScheduleORR (%)Median PFS (months)
40 mg QW (SPd-40)43.8 onclive.com / 50 ascopubs.orgNE onclive.com / NR ascopubs.org
60 mg QW (SPd-60)55.0 onclive.com / 65 ascopubs.org9.1 onclive.com / 9.5 ascopubs.org
60/80 mg BIW (SPd-60/80)38.9 onclive.com10.4 onclive.com
RP2D60 nih.gov / 65 multiplemyelomahub.comNR multiplemyelomahub.com
Pomalidomide-Naïve54.30 nih.gov12.2 multiplemyelomahub.com
Pomalidomide-Refractory35.70 nih.gov / 43.8 multiplemyelomahub.com8.7 multiplemyelomahub.com

This compound with Daratumumab and Dexamethasone

The combination of this compound, daratumumab, and dexamethasone (SDd) has been evaluated in clinical trials for RRMM. myeloma.orgciteab.com

In one study, the SDd arm showed an ORR of 73%. nih.gov The phase II GEM-SELIBORDARA study evaluated this compound in combination with daratumumab, bortezomib, and dexamethasone (S-DVd) in patients with RRMM. haematologica.org In Part 1 of the study, which included heavily pretreated patients, the ORR was 50% with a median PFS of 7 months. haematologica.org In Part 2, with an earlier relapse population, the ORR was 82% and the rate of complete response (CR) or better was 33%. haematologica.org The median PFS in Part 2 was 24 months. haematologica.org In lenalidomide-refractory patients in Part 2, a median PFS of 22.1 months was observed. haematologica.org Increased efficacy was observed with the addition of this compound plus bortezomib to daratumumab compared to daratumumab single agent (median PFS 7.2 months vs 3.7 months). haematologica.org

This compound with Ifosfamide, Carboplatin, Etoposide (ICE) Chemotherapy

Research into the combination of this compound with Ifosfamide, Carboplatin, and Etoposide (ICE) chemotherapy was mentioned in the provided context, but no specific efficacy data for this combination was found in the search results.

This compound with Ruxolitinib in Myelofibrosis

This compound in combination with ruxolitinib has shown promising results in patients with myelofibrosis (MF), particularly in those who had a poor response to ruxolitinib alone. citeab.combloodcancerstoday.cominvivochem.comtargetedonc.comonclive.comnih.govfredhutch.org

Interim results from a phase 2 trial (NCT03627403) investigating this compound in combination with ruxolitinib in MF patients who did not respond well to JAK inhibitors showed encouraging efficacy. bloodcancerstoday.comtargetedonc.comonclive.com Of 25 analyzable participants, 88% had reductions in spleen length, with 36% achieving a spleen response (defined as a reduction in length of more than 50%). bloodcancerstoday.comtargetedonc.comonclive.com Symptoms were reduced in 86.67% of participants, and 40.91% achieved a total symptom score reduction of ≥50%. bloodcancerstoday.comtargetedonc.comonclive.com Anemia improvements were also observed, with four out of nine transfusion-dependent participants becoming transfusion independent. bloodcancerstoday.com

A real-world study also evaluating this compound plus ruxolitinib in MF patients reported promising clinical activity. nih.gov In this study, 6 out of 13 evaluable patients (46%) achieved a spleen volume response of 35% or greater (SVR35) or equivalent spleen reduction by palpation. nih.gov Of 15 patients evaluated for symptom response, 13 (87%) had symptom alleviation. nih.gov

The combination therapy of this compound with ruxolitinib may achieve similar therapeutic effects without the need for higher doses of ruxolitinib. bloodcancerstoday.com A follow-up phase 3 trial (NCT04562389) is investigating the efficacy of this compound with ruxolitinib in JAK inhibitor-naïve patients. bloodcancerstoday.comfredhutch.org

Here is a summary of key efficacy data for this compound with Ruxolitinib in Myelofibrosis:

EndpointPhase 2 Trial (NCT03627403) (n=25 evaluable)Real-World Study (n=20)
Spleen Length Reduction88% bloodcancerstoday.comtargetedonc.comonclive.comNot specified
Spleen Response (≥50% reduction)36% bloodcancerstoday.comtargetedonc.comonclive.comNot specified
SVR35 or equivalentNot specified46% (n=13 evaluable) nih.gov
Symptom Reduction/Alleviation86.67% bloodcancerstoday.comtargetedonc.comonclive.com87% (n=15 evaluable) nih.gov
≥50% TSS Reduction40.91% bloodcancerstoday.comtargetedonc.comonclive.comNot specified
Transfusion Independence (among transfusion-dependent)4/9 bloodcancerstoday.comNot specified

This compound with Venetoclax

The combination of this compound and venetoclax has shown efficacy in heavily pretreated relapsed/refractory multiple myeloma (MM) cell lines, particularly those with the t(11;14) translocation. In these cell lines, the combination demonstrated synergy, leading to a significant decrease in cyclin D1 levels, a known cargo protein of XPO1. While MCL-1 levels increased, the addition of this compound helped to mitigate this effect onclive.comtargetedonc.com.

In a small study presented at the 2021 ASH Annual Meeting, two patients with t(11;14) MM who had progressed through multiple lines of therapy, including prior venetoclax, responded to the combination of this compound and venetoclax. One patient achieved a very good partial response, and the other achieved a molecular response onclive.com. The synergistic mechanism of this combination in t(11;14) myeloma is being further investigated in a Phase 2 clinical trial onclive.com.

In acute myeloid leukemia, preclinical data suggest that this compound and venetoclax are synergistic, and this compound may help abrogate resistance to venetoclax ashpublications.org. A Phase 1 and expansion cohort study (SELCLAX, NCT04898894) is evaluating venetoclax and this compound in combination with chemotherapy in pediatric and young adult patients with relapsed or refractory AML. Early activity of this combination regimen has been observed in some patients, including those with primary refractory or early first-relapsed AML ashpublications.org.

A prospective study (NCT05736965) is also assessing a triple regimen of this compound, venetoclax, and azacitidine (SAV) for newly diagnosed AML patients who are ineligible for intensive therapy. This triple regimen has shown favorable results in real-world settings for AML patients with severe co-morbidities ashpublications.orgcareboxhealth.com.

This compound with DNA Methyltransferase Inhibitors

Researchers have explored combining this compound with hypomethylating agents such as decitabine and azacitidine frontiersin.orgnih.gov. Decitabine can reverse gene silencing from excessive DNA methylation, including for CDKN1A and FOXO3A, which are regulated by XPO1-mediated nuclear export. This compound, by inhibiting XPO1, blocks this export, leading to the accumulation of these tumor suppressor factors in the nucleus frontiersin.org. Azacitidine also reverses abnormal gene methylation and promotes tumor suppressor gene re-expression frontiersin.org.

This compound with FLT3 Inhibitors

Combinations of this compound with FLT3 inhibitors have shown synergistic antitumor effects, particularly in FLT3-mutated AML frontiersin.orgnih.gov. FLT3 mutations activate FLT3 and downstream signaling pathways, promoting leukemia cell proliferation and inhibiting apoptosis. This compound, in combination with FLT3 inhibitors like sorafenib, increases the nuclear accumulation of proteins such as ERK, AKT, NFκB, and FOXO3a, promoting apoptosis and differentiation nih.gov.

In vitro studies have shown that the combination of this compound and sorafenib promotes differentiation of FLT3-mutated AML cells into early myeloid cells at low doses with minimal cytotoxicity nih.gov. This combination also partially reverses the protective effect of the hypoxic microenvironment on AML cells and induces synergistic apoptosis under hypoxia nih.gov. In mouse models, this combination therapy has been shown to improve survival and reduce leukemia burden nih.gov.

An ongoing Phase 1/2 clinical trial (NCT02530476) is investigating this compound in combination with sorafenib in FLT3-mutated relapsed or refractory AML patients tandfonline.comnih.govcancer.gov. Early results from the Phase 1 portion showed encouraging responses, with 4 out of 14 patients (28%) achieving complete remission (CR) or complete remission with incomplete count recovery (CRi). An additional 2 patients (14%) had at least a 50% blast reduction. All six of these patients had received prior FLT3 inhibitor treatment tandfonline.com.

Another FLT3 inhibitor, quizartinib, has also been investigated in combination with this compound. In vitro studies using the FLT3-ITD+ MV-4-11 AML cell line showed that the combination of this compound and quizartinib had additive cytotoxicity, and the combination of suboptimal doses in vivo led to robust xenograft regression, suggesting a synergistic effect karyopharm.com.

This compound with Sorafenib

As discussed in the context of FLT3 inhibitors, the combination of this compound with sorafenib has been studied, particularly in FLT3-mutated AML nih.gov. Preclinical data indicate that this combination triggers synergistically pro-apoptotic effects in murine cells with FLT3 ITD or ITD plus TKD2 point mutations researchgate.net. The combination increases the nuclear accumulation of proteins involved in apoptosis and differentiation nih.gov.

A Phase 1/2 clinical trial (NCT02530476) is evaluating the combination of this compound and sorafenib in relapsed or refractory FLT3-mutated AML tandfonline.comnih.govcancer.gov. Early results from the Phase 1 part demonstrated clinical activity in heavily pretreated patients tandfonline.com.

This compound with Quizartinib

Preclinical studies have investigated the combination of this compound with the FLT3 inhibitor quizartinib in AML karyopharm.com. In the MV-4-11 AML xenograft model, a combination of suboptimal doses of this compound and quizartinib had a synergistic effect on tumor growth compared to either drug alone, leading to significant tumor regression karyopharm.com. In vitro studies also showed additive cytotoxicity karyopharm.com. This synergistic effect provides a rationale for further clinical investigation of this combination in AML karyopharm.com.

This compound with Nutlin-3a

Research has explored the combination of this compound with nutlin-3a, an MDM2 inhibitor that prevents p53 degradation, particularly in the context of acute myeloid leukemia mdpi.comresearchgate.netku.dklu.senih.govnih.gov. Studies suggest that functional p53 is required for this compound sensitivity in AML, and increasing wild-type p53 levels enhances this compound efficacy ku.dklu.senih.gov.

Co-treatment with this compound and nutlin-3a has been shown to rescue the nuclear accumulation of p53 in certain cell lines researchgate.net. This combination treatment more effectively induced the apoptotic marker cleaved PARP and decreased anti-apoptotic markers researchgate.net. Restoration of p21 expression was also observed with the combination treatment researchgate.net. Moreover, the combination was more effective in reducing colony formation in vitro and reducing tumor growth in xenograft models compared to nutlin-3a alone researchgate.net. These findings suggest that combining this compound with nutlin-3a may be an effective strategy for patients with altered subcellular localized wild-type p53 researchgate.net.

This compound with Topoisomerase II Inhibitors (e.g., Idarubicin, Daunorubicin, Mitoxantrone, Etoposide)

Combinations of this compound with topoisomerase II inhibitors have been investigated, particularly in acute myeloid leukemia, to overcome chemoresistance that can arise from aberrant cytoplasmic localization of Topoisomerase IIα frontiersin.orgmdpi.comresearchgate.netnih.govaacrjournals.org. Preclinical studies have shown that concomitant treatment with this compound and topoisomerase II inhibitors (idarubicin, daunorubicin, mitoxantrone, etoposide) results in therapeutic synergy in AML cell lines and patient samples researchgate.netnih.govaacrjournals.org.

In a xenograft mouse model, treatment with this compound and idarubicin significantly prolonged the survival of leukemic mice compared to single-agent therapy researchgate.netnih.govaacrjournals.org. This compound treatment has been shown to restore the nuclear localization of Topoisomerase IIα in AML cells that express cytoplasmic Topo IIα, leading to increased sensitivity to idarubicin researchgate.netnih.govaacrjournals.org. This compound treatment also resulted in a c-MYC-dependent reduction of DNA damage repair genes, further increasing sensitivity to topoisomerase II inhibitors researchgate.netnih.govaacrjournals.org.

In newly diagnosed high-risk AML patients, a Phase 1 trial evaluated this compound with daunorubicin and cytarabine (7+3 regimen), showing a 53% CR/CRi rate and suggesting potential benefit for this patient population frontiersin.orgnih.gov.

Here is a summary of some of the research findings:

Combination TherapyDisease StudiedPreclinical FindingsClinical Trial FindingsCitation
This compound with VenetoclaxMM, AMLSynergy in t(11;14) MM cell lines; potential to abrogate venetoclax resistance in AML.Encouraging responses in heavily pretreated t(11;14) MM patients; early activity in pediatric/AYA R/R AML with chemotherapy; favorable results with SAV regimen in unfit ND AML in real-world settings. onclive.comtargetedonc.comashpublications.orgashpublications.org
This compound with DNA Methyltransferase InhibitorsAML, T-LBLSynergistic anti-tumor effects; increased nuclear accumulation of tumor suppressor factors; enhanced apoptosis and reduced tumor burden in T-LBL models.40% ORR with decitabine in older untreated AML patients. frontiersin.orgnih.govtandfonline.comnih.gov
This compound with FLT3 Inhibitors (e.g., Sorafenib, Quizartinib)AMLSynergistic anti-leukemia effects; increased nuclear accumulation of key proteins; promotes differentiation and apoptosis; improved survival and reduced tumor burden in mouse models.Phase 1/2 trial with sorafenib in R/R FLT3-mutated AML showing encouraging early responses (28% CR/CRi, 14% ≥50% blast reduction). Preclinical synergy with quizartinib supporting clinical investigation. tandfonline.comnih.govnih.govcancer.govkaryopharm.com
This compound with SorafenibAMLSynergistically pro-apoptotic effects in FLT3-mutated cells; increased nuclear accumulation of key proteins.Phase 1/2 trial in R/R FLT3-mutated AML showing clinical activity. tandfonline.comnih.govnih.govcancer.govresearchgate.net
This compound with QuizartinibAMLAdditive cytotoxicity in vitro; synergistic effect on tumor growth and regression in xenograft models.Rationale for clinical investigation based on preclinical synergy. karyopharm.com
This compound with Nutlin-3aAMLEnhanced this compound efficacy with increased wild-type p53; rescued nuclear accumulation of p53; increased apoptosis and reduced colony formation/tumor growth.Suggests potential for effective treatment strategy in patients with altered subcellular localized wild-type p53. ku.dklu.senih.govnih.govresearchgate.net
This compound with Topoisomerase II InhibitorsAMLTherapeutic synergy; restored nuclear localization of Topoisomerase IIα; increased sensitivity to inhibitors; reduced DNA damage repair genes; prolonged survival in mouse models.Phase 2 trial with cytarabine/idarubicin in R/R AML (48% CR/CRi); Phase 1 trial with FLAG-ida in young R/R AML (42% response rate); MEC regimen in R/R AML (33% ORR, 8.5 months median OS); Phase 1 trial with 7+3 regimen in ND high-risk AML (53% CR/CRi). frontiersin.orgnih.govmdpi.comresearchgate.netnih.govaacrjournals.org

This compound with Gemcitabine

Preclinical studies have explored the potential for synergy between this compound and gemcitabine, a standard chemotherapy agent. In pancreatic ductal adenocarcinoma (PDAC) models, SINE compounds, including this compound, have shown synergy with gemcitabine and nab-paclitaxel, leading to the suppression of PDAC cellular growth and the disintegration of cancer stem cell spheroids. nih.govresearchgate.netnih.gov This combination treatment also blocked tumor growth in patient-derived xenograft (PDX) and orthotopic models. nih.govresearchgate.netnih.gov Label-free quantitative proteome profiling indicated a superior enhancement in the nuclear protein fraction with the combination treatment. nih.govnih.gov

In contrast, a Phase I/II trial (SELISARC, NCT04595994) evaluating this compound plus gemcitabine in selected sarcoma subtypes utilized a classic 3+3 design for dose escalation. ascopubs.org In vitro research conducted as part of this study showed synergy between this compound and gemcitabine in leiomyosarcoma (LMS) cell lines. ascopubs.org However, the results indicated antagonism of the combination in osteosarcoma (OS) cell lines, with combination index values greater than 1. ascopubs.org Apoptosis assays confirmed these observations in LMS and OS cells. ascopubs.org

This compound with Autophagy Inhibitors (e.g., Chloroquine)

Research suggests that autophagy can act as a protective mechanism against this compound in certain cancer cells, such as glioblastoma (GBM) cells. researchgate.netoup.comnih.gov this compound has been shown to induce autophagy in GBM cells in a dose- and time-dependent manner. oup.com This induction of autophagy appears to be an on-target consequence of XPO1 inhibition. researchgate.netoup.com

Studies have investigated combining this compound with autophagy inhibitors to enhance its cytotoxic effects. Genetic or pharmacologic suppression of autophagy has been shown to sensitize GBM cells to this compound-induced toxicity, which is associated with the induction of apoptosis. researchgate.netoup.comnih.gov In intracranial PDX studies, the combination of this compound with the autophagy inhibitor chloroquine significantly impeded tumor growth and extended mouse survival compared to single-agent treatment. researchgate.netoup.comnih.gov These findings support the rationale for combining this compound with autophagy inhibitors to potentially enhance cell death in GBM. researchgate.netoup.comnih.gov

In mantle cell lymphoma (MCL) cells, this compound inhibited growth and induced both apoptosis and autophagy in vitro. asco.org this compound-induced autophagy in MCL cells appeared to play a cellular protective role. asco.org The combination of this compound and chloroquine, an autophagy inhibitor, produced synergistic effects on MCL cell growth inhibition. asco.org These data suggest that the combination of this compound with chloroquine provides a potential therapeutic strategy for patients with MCL. asco.org

This compound with Atezolizumab

The combination of this compound with atezolizumab, an anti-PD-L1 antibody, is being investigated, particularly in soft tissue sarcomas. Atezolizumab has received FDA approval for advanced alveolar soft part sarcoma (ASPS). paulatakacsfoundation.orgascopubs.orgascopubs.org this compound has demonstrated cytotoxic activity in ASPS cell lines and other sarcoma cell lines. ascopubs.orgascopubs.orgresearchgate.net

A randomized Phase 2 study (NCT05333458) is evaluating atezolizumab with or without this compound in adult patients with ASPS. ascopubs.orgascopubs.org This study included a safety run-in phase open to patients with soft tissue sarcoma. ascopubs.orgascopubs.orgresearchgate.net Preliminary clinical data from patients with melanoma who received this compound in combination with an anti-PD-1 antibody have shown acceptable safety profiles. ascopubs.orgascopubs.orgresearchgate.net The safety run-in for the this compound and atezolizumab combination completed without any protocol-defined treatment-related toxicity during the first cycle, and the treatment was reported as well tolerated. ascopubs.orgascopubs.org Based on these safety data, the randomized part of the study began accruing patients with ASPS. ascopubs.orgascopubs.org

This compound with MK-2206 (AKT Inhibitor)

Preclinical studies in acute myeloid leukemia (AML) have explored the combination of this compound with the AKT inhibitor MK-2206. Dysregulated AKT signaling, particularly the AKT-FOXO3 axis, has been identified as a potential mechanism of resistance to this compound in AML. nih.govku.dkresearchgate.net Phosphoproteomics analysis revealed that activated AKT-FOXO3 signaling is a key resistance mechanism that can be overcome by combining this compound with MK-2206. nih.govku.dkresearchgate.net

Combining this compound with MK-2206 has shown synergistic anti-proliferative effects in this compound-resistant AML cell lines. nih.govku.dk This combination resulted in increased PARP cleavage compared to single-agent treatments in resistant cells. nih.gov The synergistic drug combination of this compound and MK-2206 led to the nuclear accumulation of FOXO3 and enhanced cell killing. ku.dk Using high-throughput spatial proteomics, direct evidence of nuclear translocation of FOXO3 upon combination treatment was observed. nih.govresearchgate.net AKT inhibition in combination with this compound can overcome FOXO3-mediated this compound resistance. nih.gov

In addition to AML, the combination of this compound and MK-2206 has been investigated in mutant KRAS tumors. Inhibition of CRM1 (XPO1) by this compound can stabilize the DLC1 tumor suppressor protein. aacrjournals.org The tumor suppressor activity of stabilized DLC1 can be further increased by kinase inhibitors of AKT and SRC. aacrjournals.org A three-drug combination of inhibitors of CRM1 (this compound), AKT (MK-2206), and SRC (Saracatinib) induced potent inhibition of tumor xenograft growth in mice and was associated with the induction of markers of apoptosis and senescence. aacrjournals.org CRISPR/Cas9 knockout of DLC1 abolished most of the tumor growth inhibitory activity of this three-drug combination, suggesting that DLC1 is a predominant target for its antitumor activity. aacrjournals.org

This compound with eIF4A Inhibitors

The eukaryotic translation initiation factor 4E (eIF4E) plays a critical role in cancer protein translation in multiple myeloma (MM). researchgate.net this compound, by inhibiting XPO1, blocks the export of eIF4E into the cytoplasm and reduces the levels of oncoproteins such as c-MYC and IKZF1. researchgate.netnih.gov

Studies have evaluated the effectiveness of combined inhibition of protein translation with a nuclear export inhibitor in MM. Knockdown of eIF4E significantly enhanced the antiproliferative effects of this compound, sensitized resistant MM cells to this compound, and increased apoptosis in MM cells. researchgate.netnih.gov Immunofluorescent analysis showed that the combined treatment increased the localization of residual eIF4E to the nucleus compared to this compound treatment alone. researchgate.netnih.gov In vivo studies demonstrated that eIF4E knockdown enhanced the antitumor activity of this compound in mice. researchgate.netnih.gov Overexpression of eIF4E partially rescued the effects of this compound in MM cells. researchgate.netnih.gov

Combining this compound with pharmacologic inhibitors of eIF4A has shown synergistic anti-MM effects in vitro. researchgate.netnih.gov For example, rocaglamide combined with this compound resulted in significant dose-dependent inhibition of proliferation and increased this compound-induced apoptosis. researchgate.netnih.gov These data suggest that the combination of this compound with pharmacologic inhibitors of eIF4A has synergistic anti-MM effects. researchgate.netnih.gov Research suggests that targeting eIF4E may be an approach to improving outcomes in MM patients. nih.gov Reduced levels of eIF4A have been shown to sensitize MM cells to this compound, suggesting that a combination of this compound with inhibitors of eIF4A could overcome treatment resistance. oaepublish.com

Clinical Trial Design and Methodologies

The clinical development of this compound has involved various trial designs and methodologies across different phases of study.

Phase I, Phase II, and Phase III Study Methodologies

This compound has been evaluated in Phase I, Phase II, and Phase III clinical trials. Phase I studies are typically designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug or combination, often involving dose escalation to determine the recommended phase 2 dose (RP2D). ascopubs.orgnih.govascopubs.orgkaryopharm.comashpublications.org A common design for dose escalation in Phase I trials is the modified 3+3 design. ascopubs.orgnih.govascopubs.org For example, a Phase 1 dose-escalation study of single-agent this compound in AML used a modified 3+3 design with dose escalation cohorts. nih.gov Similarly, a Phase 1/2 study of this compound plus ruxolitinib in treatment-naïve myelofibrosis (MF) utilized a 3+3 design for dose escalation in its Phase 1 portion. ascopubs.orgtandfonline.com The SELISARC Phase I/II trial of this compound plus gemcitabine in sarcomas also employed a classic 3+3 design to determine the RP2D. ascopubs.org The SELINDA Phase Ib study assessing this compound in combination with R-GDP for R/R B-cell lymphoma also used a 3+3 design for dose escalation. ashpublications.org

Phase II studies aim to evaluate the efficacy of a drug or combination in a specific patient population and further assess safety. These can be single-arm or randomized studies. The STORM trial (this compound Treatment of Refractory Myeloma) is an example of a multi-center, single-arm Phase 2 study evaluating this compound in combination with low-dose dexamethasone in heavily pre-treated patients with quad-refractory multiple myeloma. healthtree.org A randomized Phase 2 study (NCT05333458) is evaluating atezolizumab with or without this compound in adult patients with ASPS, which included a safety run-in phase. ascopubs.orgascopubs.org Another ongoing randomized Phase 2 study is comparing R-GDP with or without this compound in patients with R/R DLBCL. ashpublications.org

Phase III studies are large-scale, randomized controlled trials designed to confirm the efficacy and monitor adverse events of a new intervention against a standard of care or placebo. These studies provide pivotal data for regulatory approval. The SENTRY study (XPORT-MF-034; NCT04562389) is a Phase 1/3 study evaluating this compound plus ruxolitinib in JAK inhibitor treatment-naïve MF. tandfonline.comyalemedicine.org The Phase 3 portion of this study is a randomized, double-blind, placebo-controlled design comparing this compound plus ruxolitinib to placebo plus ruxolitinib. tandfonline.com Approximately 350 patients are planned for enrollment, with primary endpoints evaluating spleen volume reduction and change in total symptom score. tandfonline.com

Clinical trial methodologies for this compound have also included studies with specific objectives, such as evaluating combinations with other agents like docetaxel in non-small cell lung cancer (NSCLC) in a Phase 1/2 single-arm, non-blinded study (NCT02578332). veeva.com This study design included a this compound monotherapy cohort followed by the combination with docetaxel. veeva.com

Evaluation of Clinical Endpoints (e.g., Overall Response Rate, Progression-Free Survival, Overall Survival)

In the STORM study (NCT02336815), which evaluated this compound with low-dose dexamethasone in heavily pretreated patients with relapsed/refractory multiple myeloma (RRMM), the ORR was 21% for all patients, including 21% in the quad-refractory group and 20% in the penta-refractory group ashpublications.org. The median duration of response was reported as five months ashpublications.org. The median PFS for all patients in the STORM study was 2.1 months, and the median OS was 9.3 months ashpublications.org. For patients who responded to treatment, the median OS was not reached at the time of data reporting, compared with 5.7 months for non-responders ashpublications.org.

The BOSTON study, a Phase III trial, compared once-weekly this compound in combination with once-weekly bortezomib plus low-dose dexamethasone (SVd) versus twice-weekly bortezomib plus low-dose dexamethasone (Vd) in patients with RRMM karyopharm.comonclive.com. The primary endpoint of the BOSTON study was PFS, with key secondary endpoints including ORR and OS karyopharm.comonclive.com. The SVd regimen significantly prolonged PFS compared with the Vd regimen, with a median PFS of 13.93 months versus 9.46 months, respectively onclive.com. At the primary analysis of the BOSTON trial, a higher proportion of patients in the SVd group achieved a Partial Response (PR) or better (76.4%) compared with the Vd group (62.3%) nih.gov. The median Duration of Response (DOR) was 20.27 months in the SVd group compared to 12.88 months in the Vd group nih.gov. At the time of the primary analysis, the median OS was not evaluable in the SVd group and 24.97 months in the Vd group nih.gov.

A cross-sectional analysis of published this compound clinical trials reported a weighted median ORR of 36.4% across 53 measurements nih.gov. This analysis also indicated that trials reporting PFS data with control arms showed a median difference in PFS of 4.4 months favoring the this compound arm nih.gov. However, trials reporting OS data with control arms showed a worse median difference in OS (-2.4 months) for this compound compared to the control arms nih.gov.

In the XPORT-MF-034 Phase 3 trial evaluating this compound plus ruxolitinib in JAKi-naïve myelofibrosis, the co-primary endpoints are SVR35 (spleen volume reduction of at least 35%) and TSS50 (total symptom score reduction of at least 50%) at Week 24 ascopubs.org. Key secondary endpoints include anemia response at Week 24 ascopubs.org. In the phase 1 portion of this study, SVR35 and TSS50 were achieved by 79% and 58% of the 60 mg cohort intent-to-treat population at Week 24, respectively ascopubs.org.

Here is a summary of some clinical endpoint data:

StudyPatient PopulationRegimenEndpointResultCitation
STORMHeavily pretreated RRMMThis compound + DexamethasoneORR21% ashpublications.org
STORMHeavily pretreated RRMMThis compound + DexamethasoneMedian PFS2.1 months ashpublications.org
STORMHeavily pretreated RRMMThis compound + DexamethasoneMedian OS9.3 months ashpublications.org
BOSTONRRMMSVd (this compound + Bortezomib + Dexamethasone)Median PFS13.93 months onclive.com
BOSTONRRMMVd (Bortezomib + Dexamethasone)Median PFS9.46 months onclive.com
BOSTONRRMMSVdPR or better76.4% nih.gov
BOSTONRRMMVdPR or better62.3% nih.gov
BOSTONRRMMSVdMedian DOR20.27 months nih.gov
BOSTONRRMMVdMedian DOR12.88 months nih.gov
Cross-sectional AnalysisVarious (this compound regimens)This compound regimensWeighted Median ORR36.4% nih.gov
XPORT-MF-034 (Phase 1)JAKi-naïve Myelofibrosis (60mg cohort)This compound + RuxolitinibSVR35 at Week 2479% ascopubs.org
XPORT-MF-034 (Phase 1)JAKi-naïve Myelofibrosis (60mg cohort)This compound + RuxolitinibTSS50 at Week 2458% ascopubs.org

Patient Population Characteristics and Selection Criteria in Clinical Trials

Clinical trials investigating this compound have enrolled patients with various hematologic malignancies and solid tumors, with specific inclusion and exclusion criteria defining the study populations frontiersin.org.

In the STORM study, patients with heavily pretreated RRMM were enrolled ashpublications.org. These patients had received a median of seven prior therapies and were refractory to multiple agents, including bortezomib, carfilzomib, lenalidomide, and pomalidomide (quad-refractory) ashpublications.org. A subset of these patients was also refractory to an anti-CD38 antibody (penta-refractory) ashpublications.org. Key characteristics of patients in the STORM trial (N=83 in the subgroup refractory to five classes of drugs) included a median age of 65 years, with 15% being 75 years or older xpoviopro.com. The median time from diagnosis to the start of study treatment was 7 years, and the median number of prior treatment regimens was 8 xpoviopro.com. All patients in this subgroup were refractory to lenalidomide, pomalidomide, bortezomib, carfilzomib, and daratumumab xpoviopro.com. The trial included patients with high-risk cytogenetics and rapidly progressing disease xpoviopro.com.

The BOSTON trial included adult patients with histologically confirmed MM and measurable disease who had received between 1 and 3 prior anti-MM regimens nih.gov. Patients were stratified based on prior proteasome inhibitor therapy and the number of prior anti-MM regimens nih.gov. Patients had to have documented evidence of progressive MM on or after their most recent regimen nih.gov. Patients previously treated with bortezomib or another proteasome inhibitor were eligible if certain criteria were met nih.gov. Patients were required to have an ECOG Performance Status of 2 or lower nih.gov. Exclusion criteria included previous exposure to SINE compounds, previous malignancies requiring treatment, or evidence of recurring and uncontrolled comorbidities nih.gov.

A real-world study evaluating this compound-containing triplet regimens in RRMM included patients aged 18 years or older at MM diagnosis with evidence of receiving an eligible this compound-containing triplet regimen in at least the second line of therapy for a duration of at least two weeks mdpi.com. Patients were excluded if this compound was used as a bridging therapy to CAR-T or if MM treatment started more than 30 days prior to the start of structured activity mdpi.com. Most patients in this real-world cohort (95%) were triple-class exposed prior to the index line of therapy, with high rates of prior exposure to lenalidomide (97%), bortezomib (96%), daratumumab (94%), pomalidomide (83%), and carfilzomib (77%) mdpi.com.

The XPORT-MF-034 Phase 3 trial in JAKi-naïve myelofibrosis is randomizing patients aged 18 years or older with spleen volume ≥450 cm³, DIPSS intermediate-1, intermediate-2, or high-risk, active symptoms of MF, not currently eligible for stem cell transplantation, ECOG≤2, and platelet count ≥100 x 10⁹/L ascopubs.org. Exclusion criteria include >10% blasts in peripheral blood or bone marrow, previous treatment with JAK inhibitors for MF, or previous treatment with this compound or other XPO1 inhibitors ascopubs.org.

Dose Escalation Studies and Determination of Optimal Dosing Schedules

Dose escalation studies have been crucial in determining the appropriate dosing and schedules for this compound in various cancer types sparkcures.comnih.govresearchgate.net. These studies typically employ a dose escalation design, such as the 3+3 design, to identify the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) karyopharm.comsparkcures.com.

In early Phase 1 studies, this compound was investigated at various dose levels and schedules. An initial dosing schedule in acute myeloid leukemia (AML) involved thrice-weekly administration, but this schedule was ultimately abandoned nih.gov. Subsequently, twice-weekly and once-weekly dosing schedules were tested to improve tolerability nih.govascopubs.org. In a Phase 1 study, the MTD was established at 65 mg/m² using a twice-a-week schedule ascopubs.org. The recommended phase 2 dose was determined to be 35 mg/m² (approximately 60 mg fixed dose) given twice a week, based on better tolerability and comparable antitumor activity to higher doses ascopubs.org.

In the STORM study, patients were treated with 80 mg of this compound twice a week ashpublications.org. However, over the course of this study, a high percentage of patients required dose reductions, modifications, or changes in the dosing schedule to manage toxicities mdpi.com.

The BOSTON study evaluated this compound in combination with bortezomib and dexamethasone at a dose of 100 mg once weekly mdpi.com. Despite the once-weekly schedule, dose modifications were still common mdpi.com.

The multi-arm STOMP study evaluated this compound at multiple doses and schedules in combination with other therapies in patients with RRMM sparkcures.com. This study aimed to determine the MTD and RP2D for various this compound-containing regimens sparkcures.com. For example, the SPd arm of the STOMP study evaluated this compound at different doses and schedules in combination with pomalidomide and dexamethasone sparkcures.com. While a higher ORR was observed with a 60 mg this compound dose in the SPd cohort, a lower dose of 40 mg weekly resulted in less frequent adverse events, longer duration of exposure, and higher dose intensity, supporting further evaluation of the lower dose sparkcures.com.

A Phase 1 dose escalation study of this compound plus nivolumab and ipilimumab in Asian patients with advanced/metastatic solid malignancies used a 3+3 design with starting doses of this compound at 20 mg once weekly, escalating to 40 mg and 60 mg once weekly researchgate.net. The recommended phase II dose was determined to be this compound 60 mg once weekly in this combination researchgate.net.

Prior Phase 1 studies in hematologic malignancies, solid tumors, and sarcomas informed the this compound doses and schedules used in later trials, demonstrating an MTD of 80-120 mg given twice weekly but recommending lower doses (60-80 mg) for better chronic use researchgate.net. Dose adjustments are typically permitted during studies to manage toxicities researchgate.net.

Study/ContextDesign/PhaseThis compound Dosing/Schedule EvaluatedKey FindingCitation
Early Phase 1 (AML)Dose EscalationThrice-weekly, Twice-weekly, Once-weeklyThrice-weekly abandoned; Twice-weekly and once-weekly tested for tolerability nih.govascopubs.org
Early Phase 1Dose EscalationVarious schedules up to 85 mg/m²MTD established at 65 mg/m² twice-weekly ascopubs.org
Early Phase 1Dose Escalation/Expansion35 mg/m² (≈60 mg) and 65 mg/m² (≈100 mg) twice-weeklyRP2D of 35 mg/m² twice-weekly based on tolerability and activity ascopubs.org
STORMPhase IIb80 mg twice weeklyHigh rate of dose modifications needed ashpublications.orgmdpi.com
BOSTONPhase III100 mg once weeklyDose modifications were common mdpi.com
STOMP (SPd arm)Phase Ib/IIMultiple doses/schedules (e.g., 40 mg, 60 mg weekly)40 mg weekly showed better tolerability and dose intensity than 60 mg weekly sparkcures.com
NEXUS (Asian patients)Phase I Dose Escalation20 mg, 40 mg, 60 mg once weeklyRP2D was 60 mg once weekly in combination researchgate.net
Prior Phase I studiesPhase I80-120 mg twice weeklyMTD established; 60-80 mg recommended for chronic use researchgate.net

Mechanisms of Selinexor Resistance and Sensitivity

Acquired Resistance Mechanisms

Acquired resistance to selinexor can arise through various cellular adaptations that circumvent the effects of XPO1 inhibition.

Upregulation of Alternative Nuclear Export Pathways

While this compound primarily targets XPO1-mediated nuclear export, cancer cells can potentially upregulate alternative nuclear export pathways to maintain the cytoplasmic localization of essential proteins. For instance, overexpression of XPOT, a tRNA export protein, can facilitate tRNA nuclear export, bypassing XPO1 blockage frontiersin.org. Similarly, upregulation of KPNB1, another nuclear transport protein, may enable essential nuclear-cytoplasmic molecular transport even in the presence of this compound, allowing cancer cells to escape its inhibitory effects frontiersin.org. Upregulation of alternative export pathways has been suggested as a mechanism of resistance in this compound-refractory multiple myeloma (MM) nih.gov.

Activation of AKT-FOXO3 Signaling Pathway

Activation of the AKT signaling pathway has been identified as a key mechanism of this compound resistance, particularly in acute myeloid leukemia (AML) ku.dknih.govnih.govresearchgate.net. When AKT is activated, it phosphorylates FOXO3, a tumor suppressor protein, at sites such as S253 nih.govnih.gov. This phosphorylation promotes the binding of FOXO3 to 14-3-3 proteins, leading to its retention in the cytoplasm and preventing its nuclear translocation nih.govnih.gov. Since this compound's mechanism of action involves trapping FOXO3 and other tumor suppressors in the nucleus, the cytoplasmic sequestration of FOXO3 due to activated AKT signaling can render cells resistant to this compound-induced apoptosis nih.govnih.gov. Studies have shown that combining this compound with an AKT inhibitor like MK-2206 can overcome this resistance mechanism by promoting the nuclear translocation of FOXO3 ku.dknih.govresearchgate.net.

Research findings related to AKT-FOXO3 signaling and this compound resistance:

In this compound-resistant AML cells, dysregulation of the AKT-FOXO3 signaling axis was observed, resulting in phosphorylated FOXO3 being retained in the cytoplasm ku.dk.

Treatment with the AKT inhibitor MK-2206 in combination with this compound was shown to overcome resistance in AML cell lines ku.dknih.gov.

The combination of this compound and MK-2206 resulted in nuclear accumulation of FOXO3 and enhanced cell killing ku.dk.

Functional phosphosite scoring analysis pinpointed AKT as a kinase with key activity in this compound-resistant AML cells nih.gov.

Upregulation of Heat Shock Proteins

Upregulation of heat shock proteins (HSPs) has been implicated as a mechanism by which resistant cells can counteract this compound-induced stress and promote survival frontiersin.orgashpublications.orgfrontiersin.org. HSPs are chaperone proteins that play a crucial role in protein folding, assembly, and degradation, and their expression can be increased in response to various cellular stresses, including chemotherapy exposure frontiersin.org. By upregulating HSPs, cancer cells may enhance their ability to handle the proteotoxic stress induced by this compound, which disrupts the nuclear export of many proteins frontiersin.orgashpublications.orgfrontiersin.org. Studies in chronic myeloid leukemia (CML) cell lines have shown differential expression patterns of genes related to heat shock proteins, such as DNAJB1 and HSPB1, in this compound-resistant cells compared to parental cells ashpublications.orgnih.gov.

Research findings related to heat shock proteins and this compound resistance:

Resistant cells might upregulate heat shock proteins to counteract this compound-induced stress and protect themselves frontiersin.orgfrontiersin.org.

In this compound-resistant CML cell lines, differential expression patterns were observed in genes including DNAJB1 and HSPB1, suggesting a role for heat shock proteins in drug resistance ashpublications.orgnih.gov.

XPO1 Mutations (e.g., C528S, E517K, E517G)

Mutations in the XPO1 gene itself can lead to this compound resistance, particularly mutations affecting the cysteine 528 residue, which is the primary binding site of this compound frontiersin.orgnih.govkaryopharm.com. A heterozygous mutation at cysteine 528 (C528S) has been shown to be sufficient to induce resistance to this compound, indicating that a single mutation at this site can cause resistance nih.govoaepublish.comresearchgate.net. This mutation can prevent the binding of this compound to XPO1, thereby maintaining XPO1's nuclear export function despite the presence of the drug nih.govkaryopharm.com.

Other mutations in XPO1, such as E517K and E517G, located in the NES-binding groove, have been observed in certain lymphomas oaepublish.comresearchgate.net. However, the presence of E517 mutations did not affect the response to this compound therapy in primary mediastinal B cell lymphoma cell lines, suggesting that mutations at this site may have a marginal role in SINE resistance compared to the C528S mutation oaepublish.comresearchgate.net. The C528S mutation, engineered in the lab to specifically affect the this compound binding site, is currently the only mutation that has been shown to induce resistance to SINE compounds oaepublish.com.

Research findings related to XPO1 mutations and this compound resistance:

Heterozygous C528S mutation is sufficient to induce this compound resistance nih.govoaepublish.comresearchgate.net.

A single mutation of cysteine 528 can cause resistance to this compound oaepublish.com.

E517K and E517G mutations in the NES-binding groove did not affect response to this compound therapy in primary mediastinal B cell lymphoma cell lines oaepublish.comresearchgate.net.

The C528S mutation prevents this compound from inhibiting XPO1-mediated nuclear export and binding to XPO1 karyopharm.com.

Table: Effect of XPO1 Mutations on this compound Resistance

XPO1 MutationLocationEffect on this compound ResistanceNotesSource
C528SCargo-binding pocketSufficient to induce resistanceHeterozygous mutation is sufficient; prevents this compound binding nih.govoaepublish.comkaryopharm.com
E517KNES-binding grooveNo significant effect observedObserved in lymphomas; marginal role in resistance suggested oaepublish.comresearchgate.net
E517GNES-binding grooveNo significant effect observedObserved in lymphomas; marginal role in resistance suggested oaepublish.comresearchgate.net

Changes in Gene Expression Profiles in Resistant Cells

Acquired resistance to this compound is associated with significant changes in the global gene expression profiles of cancer cells oaepublish.comfrontiersin.orgbloodcancerstoday.com. These changes can involve the differential expression of genes related to various cellular pathways, including those involved in cell cycle regulation, apoptosis, DNA repair, and stress response frontiersin.orgoaepublish.comfrontiersin.orgfrontiersin.orgbloodcancerstoday.com. Gene expression profiling of sensitive and resistant cell lines has revealed distinct patterns of gene expression that may contribute to reduced sensitivity to XPO1 inhibition oaepublish.comresearchgate.net.

Studies have identified specific gene expression alterations in this compound-resistant cells. For example, in MM, RNA sequencing of patients in the STORM trial revealed that overexpression of E2F1 was significantly related to shorter progression-free survival, suggesting its role as a potential marker of this compound resistance oaepublish.comnih.govresearchgate.net. In CML, single-cell dynamic transcriptomic analysis identified differential expression patterns in genes such as MT2A, TFPI, MTND3, HMGCS1, MT-TW, DNAJB1, and HSPB1 in resistant cells, with implications for mitochondrial metabolism and heat shock proteins ashpublications.orgnih.gov. Additionally, changes in the expression of ferroptosis-related molecules have been observed in resistant CML cells oaepublish.comnih.govnih.gov.

Research findings related to changes in gene expression profiles:

Gene expression profiling of sensitive and resistant fibrosarcoma cell lines showed genetic changes oaepublish.comresearchgate.net.

RNA sequencing of MM patients revealed overexpression of E2F1 associated with shorter PFS and potential this compound resistance oaepublish.comnih.govresearchgate.net.

this compound-resistant primary MM cells have increased expression of EZH2-regulated immunotherapy target genes bloodcancerstoday.comashpublications.org.

Single-cell transcriptomic analysis in CML identified differential expression of genes related to mitochondrial metabolism and heat shock proteins in resistant cells ashpublications.orgnih.gov.

Decreased expression of ferroptosis-related molecules was observed in resistant CML cell lines oaepublish.comnih.govnih.gov.

Overexpression of E2F1

Overexpression of the transcription factor E2F1 has been identified as a potential mechanism of this compound resistance, particularly in multiple myeloma oaepublish.comnih.govresearchgate.netashpublications.orgresearchgate.net. E2F1 is a transcription factor that regulates cell cycle progression, and its export from the nucleus to the cytoplasm is regulated by XPO1 oaepublish.comnih.govashpublications.org. Studies suggest that overexpression of E2F1 may overwhelm the nuclear export mechanism, leading to its accumulation in the cytoplasm despite XPO1 inhibition by this compound ashpublications.orgresearchgate.net. This cytoplasmic E2F1 may then promote downstream gene programming that confers a proliferative advantage to myeloma cells, contributing to resistance and rapid disease progression oaepublish.comnih.govresearchgate.netashpublications.org. Overexpression of E2F1 has been proposed as a potential biomarker of this compound resistance in MM researchgate.netashpublications.orgresearchgate.net.

Research findings related to E2F1 overexpression:

Overexpression of E2F1 was significantly related to shorter PFS in MM patients treated with this compound oaepublish.comnih.gov.

Overexpression of E2F1 may result in downstream gene programming that confers a proliferative advantage in myeloma cells oaepublish.comnih.govresearchgate.netashpublications.org.

E2F1 overexpression can potentially be used as a marker of this compound resistance oaepublish.comresearchgate.netashpublications.orgresearchgate.net.

Nuclear retention of E2F1 was observed following treatment of human myeloma cell lines with this compound ashpublications.orgresearchgate.net.

Table: Key Acquired this compound Resistance Mechanisms and Associated Findings

MechanismAssociated FindingsSource
Upregulation of Alternative Nuclear Export PathwaysUpregulation of XPOT and KPNB1 suggested; implicated in this compound-refractory MM. frontiersin.orgnih.gov
Activation of AKT-FOXO3 Signaling PathwayDysregulated AKT-FOXO3 axis in resistant AML; combination with AKT inhibitor MK-2206 overcomes resistance; promotes nuclear FOXO3 accumulation. ku.dknih.govnih.govresearchgate.net
Upregulation of Heat Shock ProteinsIncreased expression of genes like DNAJB1 and HSPB1 in resistant CML cells; potentially counteracts this compound-induced stress. frontiersin.orgashpublications.orgfrontiersin.orgnih.gov
XPO1 Mutations (e.g., C528S, E517K, E517G)Heterozygous C528S sufficient for resistance; prevents this compound binding. E517K/G mutations have marginal effect on resistance. frontiersin.orgnih.govoaepublish.comkaryopharm.comresearchgate.net
Changes in Gene Expression ProfilesAlterations in genes related to cell cycle, apoptosis, DNA repair, stress response; overexpression of E2F1 in MM; differential expression of genes in CML related to metabolism. frontiersin.orgoaepublish.comfrontiersin.orgashpublications.orgfrontiersin.orgnih.govbloodcancerstoday.com
Overexpression of E2F1Associated with shorter PFS in MM; may overwhelm nuclear export; confers proliferative advantage; potential resistance biomarker. oaepublish.comnih.govresearchgate.netashpublications.orgresearchgate.net

Decreased Ferroptosis-Related Molecule Expression

Reduced sensitivity to ferroptosis has been postulated as a mechanism of resistance to SINE compounds in chronic myeloid leukemia (CML) cell lines. A study using single-cell dynamic transcriptomic analysis in the K562 CML cell line found that this compound-resistant cells exhibited increased expression of ferroptosis-inhibitory molecules, specifically FTH1 and SLC7A11, compared to parental cells. This increased expression correlated with enhanced drug resistance. Conversely, the expression of ferroptosis-driving molecules, HMGB1 and MTDH, was decreased in the resistant cell lines. Supporting these findings, treatment with the ferroptosis inducer RSL3 was able to restore sensitivity to this compound in these resistant cells oaepublish.comashpublications.orgpostersessiononline.eunih.gov.

Strategies to Overcome this compound Resistance

Several strategies are being investigated to overcome or prevent this compound resistance, primarily focusing on combination therapies that target complementary pathways or counteract resistance mechanisms.

Combining this compound with proteasome inhibitors like bortezomib and carfilzomib has shown promise in overcoming resistance, particularly in multiple myeloma (MM) oncotarget.comashpublications.orgresearchgate.netkaryopharm.com. Proteasome inhibitors prevent the degradation of IκB-α, an endogenous inhibitor of NF-κB, leading to its nuclear accumulation and suppression of NF-κB activity oncotarget.com. Since elevated NF-κB activity contributes to this compound resistance, this combination can re-sensitize resistant cells oncotarget.com. Studies have demonstrated that this combination decreases NF-κB activity and exhibits synergistic cytotoxicity in vitro and in vivo oncotarget.comresearchgate.net. In proteasome inhibitor-resistant MM cell lines, the combination of this compound with bortezomib or carfilzomib decreased viability and induced apoptosis, effectively overcoming drug resistance ashpublications.orgresearchgate.net.

Dysregulated AKT-FOXO3 signaling is a mechanism of this compound resistance in AML nih.govku.dkresearchgate.netnih.gov. Combining this compound with an AKT inhibitor such as MK-2206 has been shown to overcome this resistance. MK-2206 is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 ontosight.aitocris.comnih.gov. This combination therapy overcomes the dysregulated AKT-FOXO3 signaling in resistant cells, leading to synergistic anti-proliferative effects and enhanced cell killing nih.govku.dkresearchgate.netnih.gov. The synergistic effect is associated with the nuclear accumulation of FOXO3, which is released from cytoplasmic sequestration upon AKT inhibition nih.gov.

Nutlin-3a is an MDM2 antagonist that inhibits the interaction between MDM2 and p53, leading to p53 stabilization and activation citeab.comcenmed.comtocris.comresearchgate.net. Functional p53 is required for this compound sensitivity in AML cells nih.govku.dknih.govlu.se. Combining this compound with nutlin-3a enhances p53 levels and leads to synergistic cell killing in this compound-sensitive AML cells expressing wildtype p53 nih.govku.dknih.gov. This suggests that combination with nutlin-3a may increase the effect of this compound in patients with the relevant molecular profile ku.dk. However, the combination of nutlin-3a and this compound did not show a significant additive effect in some sarcoma cell lines, potentially due to overlapping effectors or the context of MDM2 amplification oncotarget.com.

Combination with eIF4A Inhibitors

Targeting protein translation initiation factors, such as eukaryotic initiation factor 4A (eIF4A), in combination with this compound has shown synergistic anti-myeloma effects. eIF4A is an XPO1 cargo that facilitates the nuclear export of oncogene messenger RNAs (mRNAs), including those of MYC, BCL6, BCL2, and MCL1 nih.gov. This compound treatment prevents the shuttling of eIF4A and blocks the expression of these oncogenes by sequestering their mRNAs in the nucleus nih.gov.

Studies have shown that knockdown of eIF4A can sensitize multiple myeloma (MM) cells to this compound, suggesting that combining this compound with eIF4A inhibitors could potentially overcome treatment resistance oaepublish.comnih.gov. Pharmacologic inhibitors of eIF4A, such as rocaglamide, combined with this compound, have resulted in significant dose-dependent inhibition of proliferation and increased this compound-induced apoptosis in MM cells in vitro nih.gov. Overexpression of eIF4E, another initiation factor, was found to partially rescue the effects of this compound in MM cells, reducing G1 cell cycle arrest and increasing the this compound IC50 nih.gov. This further supports the rationale for combining this compound with inhibitors of eIF4A or eIF4E to enhance anti-tumor activity and overcome resistance nih.govresearchgate.net. Research is ongoing to evaluate the synergistic anti-lymphoma activity of novel eIF4A inhibitors in combination with this compound in T-cell lymphoma cell lines aacrjournals.orgresearchgate.net.

Molecular Markers of this compound Sensitivity and Resistance

Identifying molecular markers associated with this compound sensitivity and resistance can help predict treatment outcomes and guide patient selection for this compound-based therapies.

Predictive Signatures from Molecular Studies

Molecular studies have aimed to identify gene expression signatures that predict response to this compound. In multiple myeloma, a three-gene signature comprising the combined upregulation of WNT10A, DUSP1, and ETV7 has been identified as predictive of response to this compound-based therapy nih.govmedrxiv.orgnih.gov. This signature correlated with longer progression-free survival (PFS) and deeper responses in patients medrxiv.org. This signature has been validated in different cohorts, including patients from the BOSTON and STORM trials, as well as in a real-world setting medrxiv.orgnih.gov. Interestingly, this signature also showed predictive value in patients with recurrent glioblastoma treated with this compound, suggesting it may be a potential pan-tumor signature of this compound sensitivity nih.govmedrxiv.orgresearchgate.net.

Another study analyzing the transcriptome of patients in the STORM trial identified overexpression of E2F1 to be significantly related to shorter PFS in MM patients treated with this compound oaepublish.comashpublications.org. E2F1 is a transcription factor involved in cell cycle progression, and its nuclear export is regulated by XPO1 oaepublish.comashpublications.org. Overexpression of E2F1 may overwhelm the nuclear export mechanism, potentially leading to a proliferative advantage and contributing to rapid progression in patients ashpublications.org.

In de-differentiated liposarcoma (DDLS), RNA sequencing analysis comparing sensitive and resistant tumors identified differentially expressed genes, including lower expression of CALB1 and higher expression of GRM1 in this compound-sensitive tumors ascopubs.org. These markers were found to be predictive of response to this compound treatment rather than general markers of disease aggressiveness ascopubs.org.

Overexpression of ABCC4 as a Marker of Response

Overexpression of ATP-binding cassette subfamily C member 4 (ABCC4), also known as MRP4, has been identified as a marker associated with sensitivity to this compound, particularly in multiple myeloma oaepublish.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov. Studies analyzing gene expression data in MM patients have shown a strong correlation between ABCC4 expression and this compound sensitivity researchgate.netresearchgate.netnih.gov. Reduced levels of ABCC4 are associated with a decreased response to this compound oaepublish.comnih.gov. ABCC4 has been validated as a novel indicator for this compound sensitivity in MM cell lines researchgate.netresearchgate.netnih.gov. Furthermore, ABCC4 expression has shown a significant positive correlation with NK cell infiltration and the expression of the immunotherapy target TIM-3, suggesting that combining this compound with immunotherapy drugs such as TIM-3 inhibitors might enhance efficacy researchgate.netresearchgate.netnih.gov.

Upregulated Interferon Signaling

Upregulated interferon signaling has been implicated in the response to this compound. Studies have found enrichment for genes involved in upregulated interferon signaling in patients responding to this compound in combination with bortezomib and dexamethasone oaepublish.comnih.gov. Interferon signaling is known to modulate response to XPO1 inhibition oaepublish.commedrxiv.org. It is hypothesized that upregulation of interferon-mediated apoptotic signaling might prime cells to this compound therapy oaepublish.commedrxiv.org. The three-gene signature predictive of this compound response (WNT10A, DUSP1, and ETV7) also revealed a potential mechanism through upregulated interferon-mediated apoptotic signaling medrxiv.orgnih.gov. ETV7, one of the genes in the signature, has been identified as an interferon-stimulated gene medrxiv.org.

Wildtype p53 Levels

The status of the tumor suppressor protein p53 can influence sensitivity to this compound. This compound targets XPO1, leading to the nuclear accumulation and activation of tumor suppressor proteins like p53 ku.dkaacrjournals.org. In this compound-sensitive acute myeloid leukemia (AML) cells, increased levels of wildtype p53 have been found to enhance this compound efficacy ku.dknih.gov. This was demonstrated by co-treatment with nutlin-3a, an MDM2 inhibitor that stabilizes and enhances p53 function ku.dknih.gov. This finding suggests that combination with nutlin-3a may increase the effect of this compound treatment in AML patients with wildtype p53 expression ku.dk.

In neuroblastoma cells, in vitro sensitivity to this compound is associated with wildtype TP53 status nih.gov. This compound treatment induced nuclear accumulation of p53, which was directly associated with increased cell death in MYCN-amplified and wildtype neuroblastoma cells nih.gov. The activity of this compound was attenuated in p53-mutant or -null neuroblastoma cells nih.gov. However, it is important to note that in some contexts, such as NSCLC cell lines, sensitivity to this compound did not consistently associate with the mutational status of p53 karyopharm.com. Studies using patient-derived cancer models across various cancer types have also indicated that using TP53 wildtype status as a biomarker of sensitivity to XPO1 inhibitors like this compound can be cancer-type specific aacrjournals.org.

Here is a summary table of the molecular markers discussed:

MarkerAssociation with this compoundCancer Type(s) StudiedReference(s)
WNT10A, DUSP1, ETV7 (3-gene signature)Predictive of SensitivityMultiple Myeloma, Glioblastoma nih.govmedrxiv.orgnih.govresearchgate.net
Overexpression of E2F1Associated with ResistanceMultiple Myeloma oaepublish.comashpublications.org
Low expression of CALB1Associated with SensitivityDe-differentiated Liposarcoma ascopubs.org
High expression of GRM1Associated with SensitivityDe-differentiated Liposarcoma ascopubs.org
Overexpression of ABCC4Associated with SensitivityMultiple Myeloma oaepublish.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov
Upregulated Interferon SignalingAssociated with SensitivityMultiple Myeloma oaepublish.comnih.govmedrxiv.orgnih.gov
Wildtype p53 LevelsAssociated with SensitivityAML, Neuroblastoma (Context-dependent in NSCLC) ku.dkaacrjournals.orgnih.govnih.govkaryopharm.com

Immunomodulatory Aspects of Selinexor

Selinexor's Influence on the Tumor Microenvironment (TME)

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. This compound has been shown to impact various components of the TME, fostering a less tumor-permissive environment. mdpi.commdpi.commdpi.com Pre-clinical studies indicate that this compound can create an anti-inflammatory TME without compromising endogenous tumor-surveillance mechanisms. mdpi.com It is suggested to influence macrophages and tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), natural killer (NK) cells, and T cells within the TME. mdpi.comresearchgate.netresearchgate.net For instance, this compound can re-polarize macrophages and inhibit immunosuppressive cells like MDSCs. mdpi.com The blocking of XPO1 by this compound can lead to the transformation of MDSCs into immunostimulatory neutrophil-like cells. mdpi.com Additionally, this compound may contribute to its anti-cancer mechanism by inhibiting neutrophil extracellular trap (NET) formation, which has been linked to promoting tumor growth and metastasis. frontiersin.orgmdpi.com

Modulation of Inflammatory Pathways

This compound targets several key pathways central to inflammation, primarily through its inhibition of nuclear export. nih.govresearchgate.net By preventing the translocation of crucial transcription factors from the nucleus, this compound modulates the expression of genes involved in inflammatory responses. nih.gov

NF-κB and STAT3 Signaling Pathway Modulation

This compound significantly impacts the NF-κB and STAT3 signaling pathways, which are critical regulators of inflammation and immune responses. nih.govresearchgate.net Under normal conditions, NF-κB is held in the cytoplasm by IκB proteins. Inflammatory stimuli trigger IκB degradation, allowing NF-κB to enter the nucleus and activate pro-inflammatory genes. nih.gov this compound intervenes by stabilizing IκBα, thereby hindering NF-κB nuclear translocation and reducing the transcription of pro-inflammatory cytokines and mediators. nih.govresearchgate.netashpublications.org Similarly, this compound modulates the STAT3 signaling pathway, which is also pivotal in mediating inflammation. nih.govresearchgate.net By retaining STAT3 in the nucleus, this compound prevents it from promoting the expression of genes that drive inflammatory and immune responses, thus reducing immune cell activation and inflammatory signaling. nih.gov this compound has been shown to inhibit NF-κB, phosphorylated STAT3 (P-STAT3), and NFATc1 signaling pathways in diffuse large B-cell lymphoma (DLBCL) cell lines in vitro. ashpublications.org

Changes in Cytokine Profiles

This compound's inhibition of nuclear export leads to changes in cytokine profiles, which are crucial for immune cell signaling and inflammatory responses. nih.govresearchgate.net By blocking the nuclear export of transcription factors like NF-κB and STAT3, this compound prevents them from activating genes responsible for producing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This suppression results in a notable reduction in the levels of these cytokines, which is crucial for alleviating inflammatory responses and managing conditions characterized by cytokine storms or persistent inflammation. nih.govresearchgate.net this compound has been shown to reduce plasma levels of several key pro-inflammatory cytokines, including IL-6, TGFβ, IL-1β, IL-10, IFN-γ, and TNF-α, in patients with myelofibrosis and in ex vivo studies with peripheral blood mononuclear cells (PBMCs). mdpi.com This reduction is largely attributed to this compound's suppression of NF-κB transcriptional activity. mdpi.com

Data Table: Impact of this compound on Pro-inflammatory Cytokines

CytokineEffect of this compound TreatmentSource
TNF-αReduced levels observed in various studies nih.govkaryopharm.comresearchgate.netmdpi.com
IL-1βReduced levels observed in various studies nih.govkaryopharm.comresearchgate.netmdpi.com
IL-6Reduced levels observed in various studies nih.govkaryopharm.comresearchgate.netmdpi.com
IFN-γReduced levels observed in various studies; increased production by CD8+ and CD4+ T cells observed in some studies with specific dosing schedules nih.govkaryopharm.comresearchgate.netmdpi.comaacrjournals.org
IL-10Reduced levels observed in some studies mdpi.comnih.gov
TGFβInhibitory effects on signaling pathways observed mdpi.comresearchgate.net
IL-8Greater reductions observed in patients with myelofibrosis karyopharm.com
HMGB1Reduced levels observed in animal models of sepsis nih.gov

Note: The effects on cytokine levels can be context-dependent and may vary based on the specific disease model or patient population studied.

Effects on Immune Cells

This compound influences various immune cell populations, impacting their function and contribution to anti-tumor immunity and inflammatory processes. mdpi.comresearchgate.net

Impact on Regulatory T cells (Tregs)

Studies have investigated this compound's effects on regulatory T cells (Tregs), which are known for their immunosuppressive functions. In one in vitro study on human T cells, increasing doses of this compound were shown to inhibit proliferation, promote apoptosis, and increase the differentiation into Tregs. nih.gov Another study found that this compound partially inhibits T cell proliferation and promotes apoptosis, leading to a significant increase in the proportion of Treg cells, particularly at higher concentrations. ashpublications.org Gene enrichment analysis suggested that upregulated genes were associated with negative regulation of lymphocyte and T cell activation, providing a potential mechanistic basis for the observed increase in Treg proportion. ashpublications.org However, other studies in murine models of leukemia/lymphoma did not observe differences in Treg populations with different this compound dosing schedules. aacrjournals.org

Sensitization to CAR T cell Therapy

This compound has shown potential in sensitizing cancer cells to chimeric antigen receptor (CAR) T cell therapy, a promising form of immunotherapy. mdpi.comresearchgate.netresearchgate.netnih.gov Pretreatment with SINE compounds, including this compound, has been shown to improve the cytotoxic potential of CAR T cells against cancer cell lines in vitro. researchgate.netnih.gov In a mouse model of non-Hodgkin lymphoma, administering this compound prior to CAR T cells significantly reduced tumor burden compared to CAR T cell therapy alone or this compound monotherapy. mdpi.comnih.govashpublications.org This suggests that this compound might sensitize cancer cells to CAR T cell-mediated cytotoxicity, although the detailed mechanisms are still being elucidated. mdpi.comnih.gov Potential mechanisms include the upregulation of target antigens like BCMA on plasma cell lines, which could enhance the efficacy of BCMA-targeted CAR T cells by increasing antigen availability for immune recognition and destruction. mdpi.commdpi.comresearchgate.net Exploratory clinical analyses suggest that prior this compound exposure does not compromise the efficacy or safety of anti-BCMA CAR T cell therapy in heavily pretreated multiple myeloma patients and may even be associated with improved outcomes. mdpi.com

Induction of PD-1 and CTLA4 Expression in Leukocytes

Preclinical research has investigated the immunomodulatory effects of this compound, a selective inhibitor of nuclear export (SINE), including its impact on the expression of immune checkpoint molecules such as PD-1 and CTLA4 in leukocytes. Studies conducted in vitro using human leukocytes from healthy donors have demonstrated that this compound can induce the gene expression of both PDCD1 (encoding PD-1) and CTLA4.

Detailed research findings indicate that incubation of peripheral blood leukocytes with this compound at concentrations ranging from 30 to 300 nM for up to 24 hours resulted in a significant increase in the mRNA transcript levels of PDCD1 and CTLA4. At 24 hours, this compound significantly increased the expression of PDCD1 by 2.2-fold and CTLA4 by 2.8-fold, with a statistical significance of p<0.01 for both newdrugapprovals.org. Similar findings reported an approximate 2-fold increase in the expression of PD-1 and CTLA4 in lymphocytes following this compound treatment frontiersin.orgnih.gov. This induction of immune checkpoint molecule expression on leukocytes suggests a potential mechanism by which this compound could influence the immune response.

Table 1: In Vitro Effect of this compound on PDCD1 and CTLA4 Gene Expression in Human Leukocytes

GeneFold Increase (vs Untreated)Statistical Significance (p-value)TimepointThis compound Concentration Range
PDCD12.2<0.0124 hours30-300 nM
CTLA42.8<0.0124 hours30-300 nM

While in vitro studies show an induction of PD-1 and CTLA4 expression, research in in vivo models and patient samples has presented a more complex picture. In murine studies, this compound treatment has been associated with reduced expression of immune checkpoints, including PD-1, on tumor-infiltrating CD8+ T cells. Furthermore, analysis of bone marrow samples from patients with multiple myeloma treated with this compound-based regimens showed increased CD8 and granzyme B expression in CD3+ T-cells but without a corresponding induction of immune checkpoints. These contrasting findings highlight the potential context-dependency of this compound's effects on immune checkpoint expression, which may vary based on the cellular environment, disease type, and whether the studies are conducted in vitro or in vivo.

Translational and Future Research Directions

Development of Novel Combination Strategies

The development of novel combination strategies is a key area of research for Selinexor to enhance its efficacy and overcome resistance in various cancers. Preclinical studies have supported combining this compound with proteasome inhibitors (PIs) and corticosteroids to address resistance in relapsed/refractory multiple myeloma (RRMM). nih.gov Clinical trials have investigated this compound in combination with various agents. For instance, the BOSTON trial evaluated this compound in combination with bortezomib and dexamethasone (SVd) for adult patients with multiple myeloma who had received at least one prior therapy, showing improved outcomes compared to bortezomib and dexamethasone alone. mdpi.commyeloma.org.uk The STORM trial investigated this compound with dexamethasone (Sd) in heavily pretreated MM patients. mdpi.commyeloma.orgashpublications.org Studies have also explored this compound in combination with carfilzomib and dexamethasone (SKd) in RRMM, demonstrating its ability to re-establish disease control. nih.gov Promising data has been shown for the combination of this compound with PD-1 blockade in advanced and refractory NK/T cell lymphoma resistant to prior anti-PD-1 antibody treatment. mdpi.com Additionally, this compound-containing salvage therapy has shown improved survival in patients who relapsed after BCMA-directed CAR T cell therapy, and preliminary data suggests its use as a bridging therapy prior to CAR T cells may lead to stringent complete remission. mdpi.com Research indicates that this compound might sensitize cancer cells to CAR T cell-mediated cytotoxicity. mdpi.com In myelofibrosis, interim results from a phase 2 trial showed that this compound combined with ruxolitinib reduced spleen volume and symptoms in patients who responded poorly to JAK inhibitors. bloodcancerstoday.com The combination therapy of this compound with ruxolitinib may achieve similar therapeutic effects without requiring higher doses compared to monotherapy. bloodcancerstoday.com Ongoing studies are investigating this combination in JAK-naive patients. bloodcancerstoday.com An ongoing phase 2 study is also evaluating the efficacy and safety of adding this compound upon disease progression in RRMM patients treated with a carfilzomib, pomalidomide, and daratumumab-based regimen. ashpublications.org

Expanding Clinical Trials to Diverse Patient Populations

Expanding clinical trials to diverse patient populations is essential to ensure the findings are broadly applicable and to assess the efficacy and safety of this compound in underrepresented groups. Clinical trials for this compound have included diverse patient populations. For example, the BOSTON trial included adults who had received 1 to 3 prior anti-myeloma regimens and whose disease had progressed. myeloma.org The STORM trial enrolled heavily pretreated, penta-refractory MM patients. myeloma.org Studies evaluating this compound in combination with standard of care for newly diagnosed or recurrent glioblastoma are currently enrolling patients nationwide. ascopubs.org Clinical trials for this compound in intermediate and high-risk smoldering multiple myeloma are also designed to include a diverse group of patients. thirdopinion.io The SIENDO trial, which evaluated this compound maintenance in endometrial cancer, included patients with advanced or recurrent disease who had achieved a partial or complete response after prior chemotherapy, with a median age of around 64 years and varying ECOG performance statuses and disease characteristics. targetedonc.com The inclusion of diverse participants, including older adults, individuals with reduced kidney function, and those with specific genetic mutations, in trials like the one for the XVd regimen in multiple myeloma, demonstrates an effort to ensure broader applicability of the results. xpovio.com Modernized clinical trials increasingly incorporate diverse representation. targetedonc.com

Repurposing this compound in Non-Oncology Disease Areas

Beyond its established use in oncology, this compound is being investigated for its potential therapeutic applications in non-oncology disease areas, leveraging its mechanism of inhibiting nuclear export and its impact on various cellular pathways. nih.govkaryopharm.comkaryopharm.comresearchgate.net

Anti-inflammatory Applications

This compound demonstrates promising anti-inflammatory activity by targeting key pathways central to inflammation, particularly the NF-κB and STAT3 signaling pathways. frontiersin.orgnih.govkaryopharm.comresearchgate.netkaryopharm.com By inhibiting XPO1, this compound stabilizes IκBα, preventing NF-κB translocation to the nucleus and reducing pro-inflammatory cytokine transcription. researchgate.net Clinical studies have shown this compound's efficacy in modulating inflammatory pathways in sepsis, with animal models demonstrating improved survival rates with this compound treatment. nih.gov this compound has also been shown to ameliorate LPS-induced lung injury in mice. frontiersin.org It can reduce plasma levels of pro-inflammatory cytokines such as IL-6, TGFβ, IL-1β, IL-10, IFN-γ, and TNF-α, partly by suppressing NF-κB transcriptional activity. mdpi.com this compound also inhibits neutrophil extracellular trap (NET) formation, while preserving other essential neutrophil functions. frontiersin.org Its anti-inflammatory effects are being explored for managing conditions like sepsis, viral infections including COVID-19, and chronic inflammatory diseases such as Duchenne Muscular Dystrophy and Parkinson's Disease. nih.govresearchgate.netnih.gov

Antiviral Applications

This compound and other SINE compounds have demonstrated potent antiviral properties by inhibiting the nuclear export of viral proteins essential for assembly and replication. nih.govkaryopharm.commdpi.comfrontiersin.org XPO1 inhibitors have shown activity against various viruses, including RNA viruses like influenza and respiratory syncytial virus (RSV). karyopharm.commdpi.comfrontiersin.org this compound has been shown to inhibit the transport of SARS-CoV-2 nuclear proteins to the cytoplasm, thereby inhibiting viral proliferation. frontiersin.org In animal models, including ferrets with COVID-19, this compound effectively reduced viral loads and mitigated inflammatory damage by modulating immune responses and reducing cytokine storms. nih.gov Studies have shown that this compound can inhibit SARS-CoV-2 infection in vitro, both prophylactically and after infection, suggesting it can protect healthy tissue. researchgate.net this compound has also demonstrated antiviral activity against Merkel cell carcinoma virus. mdpi.com Its potential in managing severe viral infections through immune modulation and cytokine storm reduction is being investigated. nih.gov

Neurodegeneration Models

SINE compounds, including this compound, have shown biological activity in models of neurodegeneration. karyopharm.comkaryopharm.comprnewswire.com Research suggests that modulating proteostasis by regulating nucleo-cytoplasmic protein partitioning via karyopherins, such as the nuclear exportin XPO1, could be an entry point for addressing neurodegenerative diseases. uthscsa.edu this compound has been found to enhance proteostasis, leading to benefits in models of neurodegenerative diseases in C. elegans and Drosophila. uthscsa.edu In murine neuronal cells, this compound increases autophagy and improves spatial memory performance in a murine model of Alzheimer's disease. uthscsa.edu While general amyloid deposition increased in some brain regions in this model, specific regions, particularly the thalamus, showed significantly lower deposition, suggesting region-specific effects of XPO1 inhibition on proteostasis and amyloid plaque formation. uthscsa.edu This indicates that XPO1 inhibition may improve cognition through spatially-specific reductions in amyloid deposition. uthscsa.edu

Autoimmune Disease Models

Preclinical studies have indicated that SINE compounds, including this compound, possess biological activity in models of autoimmune disease. eclinicalsol.comkaryopharm.comkaryopharm.comhealthtree.orgkaryopharm.comkaryopharm.com The rationale for exploring this compound's role in inflammatory pathways stems from its mechanism of action, which involves inhibiting XPO1 and subsequently trapping crucial regulatory proteins within the nucleus. frontiersin.org This action can modulate cellular pathways involved in inflammation and immune responses. frontiersin.org The nuclear retention of these proteins can lead to the downregulation of pro-inflammatory cytokines and the modulation of other key components of inflammatory pathways. frontiersin.org The suppression of inappropriate immune responses, particularly the dampening of T cell activation and reduction of inflammatory cytokine levels, by this compound may alleviate symptoms associated with autoimmune conditions. nih.gov This suggests a potential for this compound to modulate the immune system, offering a novel approach to treating conditions where immune dysregulation is involved. nih.gov

Wound-Healing Models

SINE compounds, including this compound, have shown biological activity in wound-healing models. eclinicalsol.comkaryopharm.comkaryopharm.comhealthtree.orgkaryopharm.comkaryopharm.combiospace.com Further details on the specific mechanisms and findings in these models were not extensively detailed in the provided search results.

Application of Advanced Research Technologies (e.g., High-throughput Sequencing, Transcriptomic Analysis, Phosphoproteomic Profiling)

Advanced research technologies are being applied to further understand this compound's effects and identify biomarkers for response or resistance. High-throughput sequencing and transcriptomic analysis have been utilized to characterize the transcriptomic correlates of response to this compound-based therapy in diseases such as multiple myeloma (MM). frontiersin.orgnih.govmedrxiv.orgmedrxiv.orgashpublications.org For instance, RNA sequencing data from patients treated with this compound have been analyzed to identify gene expression signatures associated with treatment response. nih.govmedrxiv.orgmedrxiv.orgashpublications.org

One study analyzing RNA sequencing data from MM patients identified a novel three-gene signature that predicted response to this compound-based therapy. nih.govmedrxiv.orgmedrxiv.org This signature was validated in multiple cohorts and was found to correlate with both the depth and duration of response. nih.govmedrxiv.orgmedrxiv.org The genes in this signature, WNT10A, DUSP1, and ETV7, suggest a potential mechanism involving upregulated interferon-mediated apoptotic signaling that might prime tumors for response to this compound. nih.govmedrxiv.orgmedrxiv.org

Transcriptomic analysis in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines treated with this compound has also revealed significant differences in gene transcription levels, including both upregulated and downregulated genes. researchgate.net These changes impact genes involved in cell cycle interruption, apoptosis promotion, immune regulation, and iron metabolism, contributing to the inhibitory effects of this compound on cell proliferation. researchgate.net

Phosphoproteomic profiling is another advanced technology being used to gain molecular insights into this compound's effects and identify potential combination targets. ku.dkportlandpress.comexlibrisgroup.comlu.seresearchgate.net In acute myeloid leukemia (AML), phosphoproteomic analysis of samples from patients who responded and those who did not respond to this compound highlighted AKT as a potential combination target for resistant cells. portlandpress.comexlibrisgroup.comlu.seresearchgate.net This research also revealed that functional p53 is required for this compound sensitivity and that combining this compound with the MDM2 inhibitor nutlin-3a enhanced efficacy. ku.dkexlibrisgroup.comlu.seresearchgate.net Furthermore, phosphoproteomics, combined with high-throughput spatial proteomics, has provided evidence of nucleocytoplasmic protein shuttling upon combination treatment, offering insights into overcoming resistance mechanisms like dysregulated AKT-FOXO3 signaling. exlibrisgroup.comlu.seresearchgate.net

Data from Transcriptomic and Proteomic Analyses in DLBCL Cell Lines Treated with this compound:

Cell LineTechnologyDifferentially Expressed (DE) Genes/ProteinsUpregulatedDownregulated
SU-DHL6RNA-seq2048 DE genes8651183
SU-DHL6Proteomics233 DE proteins79154
OCI-LY3RNA-seq2015 DE genes9411074
OCI-LY3Proteomics212 DE proteins13577

Note: Data compiled from search result researchgate.net. These findings highlight the extensive changes in gene and protein expression induced by this compound treatment in different DLBCL subtypes.

Further Elucidation of Detailed Molecular Mechanisms

While the primary mechanism of this compound involving XPO1 inhibition and nuclear accumulation of tumor suppressor proteins is well-characterized frontiersin.orgnewdrugapprovals.orgwikipedia.orgdrugbank.commyeloma.orgkaryopharm.comkaryopharm.com, ongoing research continues to delve into the more detailed molecular mechanisms and the complex interplay of pathways affected by this compound.

This compound's impact extends to various cellular pathways beyond the direct nuclear export of tumor suppressors. It has been shown to induce nuclear localization of IκB, which then sequesters NFκB in the nucleus, inhibiting its transcriptional activity. aacrjournals.orgoncotarget.com This suppression of NFκB signaling is considered a novel mechanism by which this compound exerts its effects. aacrjournals.org Furthermore, this compound can downregulate the expression of survivin, an apoptosis inhibitor, which relies on XPO1 for its cytoplasmic localization and anti-apoptotic function. aacrjournals.org

Research also indicates that this compound can influence the tumor microenvironment, including having an impact on immune cells. mdpi.com While in-depth investigations into this compound's impact on anti-cancer immune responses are still developing, studies have shown effects on different immune cell types. mdpi.com For example, this compound has been observed to inhibit proliferation, promote apoptosis, and increase differentiation into Tregs in human T cells in vitro. mdpi.com It has also been suggested to increase the anti-cancer immune response of NK cells by downregulating HLA-E on lymphoma and leukemia cells. mdpi.com Additionally, blocking XPO1 with this compound has been shown to transform MDSCs into immunostimulatory neutrophil-like cells. mdpi.com

Further studies using advanced technologies like phosphoproteomics are helping to unravel the molecular context for this compound sensitivity and resistance, identifying signaling hubs and pathways that can be targeted for combination therapies. ku.dkportlandpress.comexlibrisgroup.comlu.seresearchgate.net The identification of gene signatures through transcriptomic analysis also contributes to understanding the underlying biological mechanisms of response. nih.govmedrxiv.orgmedrxiv.orgashpublications.org

The precise mechanisms underlying this compound's efficacy in certain contexts, such as DLBCL, are still being clarified, with research focusing on its regulatory effects on gene transcription and protein levels related to cell cycle, apoptosis, immune regulation, and metabolism. researchgate.net

Protein/Pathway Targeted or Affected by this compoundEffectReference(s)
XPO1 (CRM1)Inhibition of nuclear export frontiersin.orgnewdrugapprovals.orgwikipedia.orgdrugbank.com
Tumor Suppressor Proteins (e.g., p53, Rb1)Nuclear accumulation, enhanced activity drugbank.comku.dk
IκBIncreased nuclear localization, inhibition of NFκB transcriptional activity aacrjournals.orgoncotarget.com
NFκBInhibition of transcriptional activity aacrjournals.orgoncotarget.com
SurvivinDownregulation aacrjournals.org
mTOR pathwayInhibition (in synergy with dexamethasone) mdpi.com
Glucocorticoid ReceptorInduced expression and increased transcriptional activity (with dexamethasone) mdpi.com
REDD1Enhanced expression (via nuclear GR accumulation) mdpi.com
T cellsInhibition of proliferation, promotion of apoptosis, increased Treg differentiation mdpi.com
NK cellsIncreased anti-cancer immune response (suggested) mdpi.com
MDSCsTransformation into immunostimulatory cells mdpi.com
AKT-FOXO3 signalingDysregulation overcome in resistant cells (with combination) exlibrisgroup.comlu.seresearchgate.net
WNT10A, DUSP1, ETV7Upregulation associated with response (in MM) nih.govmedrxiv.orgmedrxiv.org
Genes related to cell cycle, apoptosis, immune regulation, iron metabolismAltered transcription and protein levels (in DLBCL) researchgate.net

Q & A

Q. What is the molecular mechanism of Selinexor as an XPO1 inhibitor?

this compound selectively inhibits Exportin 1 (XPO1), a nuclear export protein responsible for transporting tumor suppressor proteins (TSPs) and oncogenic mRNAs out of the nucleus. By blocking XPO1, this compound forces nuclear retention of TSPs (e.g., p53, FOXO) and mRNA transcripts, disrupting oncogenic signaling and inducing apoptosis. This mechanism is validated in multiple myeloma (MM) and acute myeloid leukemia (AML) models, where nuclear accumulation of TSPs correlates with reduced cancer cell proliferation .

Q. What are the recommended dosing strategies for this compound in preclinical studies?

Preclinical studies typically use this compound at concentrations ≤100 nM in vitro (e.g., 1 μM for DNA damage repair inhibition) and doses of 2.5–4 mg/kg in murine xenograft models. For example, 2.5 mg/kg this compound combined with docetaxel (4 mg/kg) achieved 93.9% tumor growth inhibition in MDA-MB-231 breast cancer models . Dose optimization should consider species-specific pharmacokinetics and toxicity profiles.

Q. How does this compound synergize with DNA-damaging agents (DDAs)?

this compound reduces expression of DNA damage repair (DDR) proteins (e.g., BRCA1, CHEK1) by inhibiting nuclear export of DDR-related mRNAs. This impairs homologous recombination repair, enhancing cytotoxicity when combined with DDAs like cisplatin or docetaxel. Sequential administration (DDA → this compound) is critical: pretreatment with DDAs followed by this compound increased γH2A.X (DNA damage marker) and apoptosis in AML and MM cell lines .

Advanced Research Questions

Q. What experimental designs optimize this compound combination therapies in relapsed/refractory cancers?

  • Sequential Dosing : In AML models, idarubicin (24h) followed by this compound (24h) increased cleaved PARP-1 and caspase-3 compared to concurrent treatment. This sequence maximizes DNA damage before DDR inhibition .
  • Dexamethasone Synergy : In MM, adding dexamethasone (20–40 mg) to this compound (45–60 mg/m²) doubled response rates (4% → 50%) by reducing inflammation-driven resistance and improving tolerability .
  • In Vivo Validation : Use PDX models to assess tumor regression and toxicity. For example, this compound + bortezomib in MM PDX models showed no significant organ toxicity in mice, supporting clinical translation .

Q. How does this compound overcome proteasome inhibitor (PI) resistance in multiple myeloma?

this compound restores PI sensitivity by blocking NF-κB activation via nuclear retention of IκBα, a natural NF-κB inhibitor. In the STOMP trial, this compound + bortezomib + dexamethasone (SVd) achieved a 63% overall response rate (ORR) in PI-refractory MM patients, compared to 4% with this compound monotherapy. This combination also reduced peripheral neuropathy incidence (10% grade ≤2) .

Q. What biomarkers predict this compound responsiveness in hematologic malignancies?

  • XPO1 Expression : High XPO1 mRNA levels correlate with sensitivity in AML (ORR 14% in XPO1-high vs. 2% in XPO1-low) .
  • TP53 Status : In endometrial cancer, TP53 wild-type tumors showed a 26-month quality-adjusted progression-free survival (Q-TWiST) with this compound vs. 15 months for placebo, supporting ongoing Phase 3 trials in this subset .
  • Bone Marrow Blast Reduction : ≥50% decrease in blasts post-Selinexor predicted improved survival (median OS 9.7 vs. 2.7 months) in AML .

Q. How does this compound modulate the tumor microenvironment (TME) in solid tumors?

this compound reduces immunosuppressive cytokines (e.g., IL-6, TGF-β) and enhances T-cell infiltration by nuclear retention of immune-regulatory mRNAs. In penile cancer PDX models, this compound monotherapy achieved >40% tumor inhibition without major organ toxicity, suggesting dual antitumor and immunomodulatory effects .

Data Contradictions and Resolution

Q. Why does this compound monotherapy show limited efficacy in some trials despite strong preclinical activity?

Single-agent this compound achieved only 4% ORR in MM but 50% ORR when combined with dexamethasone. This discrepancy highlights the importance of combination strategies to mitigate compensatory survival pathways (e.g., glucocorticoid receptor activation) .

Q. How to reconcile variable toxicity profiles across this compound trials?

Grade 3/4 thrombocytopenia occurred in 45% of MM patients but only 14% in AML. This variability likely reflects differences in baseline marrow function and prior therapies. Prophylactic platelet transfusions and dose adjustments (e.g., 60 mg vs. 80 mg) are recommended in high-risk populations .

Methodological Recommendations

Q. What in vitro assays best characterize this compound’s mechanism?

  • Nuclear-Cytoplasmic Fractionation : Quantify TSP retention (e.g., p53) via immunoblotting .
  • RNA-Seq : Identify XPO1-dependent mRNA export patterns using CRISPR-XPO1 knockout controls .
  • Cytokine Profiling : Use Luminex arrays to assess this compound’s impact on TME cytokines .

Q. How to design translational studies for this compound combinations?

  • Dose Escalation : Follow 3+3 designs with MTD determination based on hematologic toxicity (e.g., thrombocytopenia). For example, 80 mg this compound + ibrutinib (420 mg) was well-tolerated in B-cell malignancies .
  • Pharmacodynamic Endpoints : Measure XPO1 cargo (e.g., SURVIVIN mRNA) in peripheral blood mononuclear cells to confirm target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。